Chemical Profile & Technical Guide: 2-Fluoro-4-(piperidin-4-yl)pyridine
Executive Summary 2-Fluoro-4-(piperidin-4-yl)pyridine (CAS: 1138217-84-1) is a high-value heterocyclic building block extensively utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, GPCR ligands,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-4-(piperidin-4-yl)pyridine (CAS: 1138217-84-1) is a high-value heterocyclic building block extensively utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, GPCR ligands, and kinase inhibitors. Its structural utility lies in its dual-reactivity profile : the 2-fluoro substituent serves as a highly activated electrophilic handle for Nucleophilic Aromatic Substitution (
), while the piperidine moiety provides a versatile nucleophilic center and solubility-enhancing pharmacophore.
This guide provides a comprehensive technical analysis of this scaffold, detailing optimized synthetic routes, reactivity mechanisms, and handling protocols required for high-integrity pharmaceutical research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Property
Data
Chemical Name
2-Fluoro-4-(piperidin-4-yl)pyridine
CAS Number (Free Base)
1138217-84-1
CAS Number (2HCl Salt)
2256060-34-9
Molecular Formula
Molecular Weight
180.22 g/mol
Appearance
Off-white to pale yellow solid (Salt form)
Solubility
High in DMSO, MeOH (Salt); Moderate in DCM (Free Base)
Acidity (pKa)
Piperidine NH: ~11.0
LogP (Predicted)
~1.4 (Free Base)
Structural Analysis
The molecule consists of a pyridine core substituted at the 4-position with a piperidine ring . The critical feature is the fluorine atom at the 2-position of the pyridine.
Electronic Effect: The electronegative fluorine and the pyridine nitrogen exert a strong inductive effect (-I), significantly depleting electron density at C2 and C6. This makes the C2 position highly susceptible to nucleophilic attack.
Conformation: The bond between the pyridine C4 and piperidine C4 allows for free rotation, enabling the molecule to adopt conformations that fit diverse binding pockets.
Synthetic Methodologies
The most robust synthesis relies on transition-metal-catalyzed cross-coupling, avoiding the harsh conditions of direct pyridine reduction.
Primary Route: Suzuki-Miyaura Cross-Coupling
This route is preferred for its scalability and functional group tolerance. It involves coupling a 2-fluoro-4-halopyridine with a protected piperidine boronate.
(5 mol%) is recommended over for better stability with heteroaryl halides.
Base/Solvent:
(3.0 equiv) in 1,4-Dioxane/Water (4:1).
Conditions: Heat to 80–90°C under inert atmosphere (
or Ar) for 4–12 hours.
Deprotection: The resulting Boc-intermediate is treated with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C
RT to yield the final product.
Visualization of Synthetic Workflow
Caption: Optimized Suzuki-Miyaura coupling route for high-yield synthesis.
Chemical Reactivity & Functionalization[9][10]
The scaffold presents two distinct "handles" for medicinal chemistry elaboration. Understanding the order of operations is critical to avoid side reactions.
The Electrophilic Handle (C2-Fluorine)
The 2-fluoro group is an excellent leaving group for Nucleophilic Aromatic Substitution (
) .
Mechanism: Addition-Elimination via a Meisenheimer complex.
Reactivity:
in on pyridines due to the high electronegativity of fluorine stabilizing the anionic intermediate.
Nucleophiles: Primary/secondary amines, alkoxides, and thiols.
Conditions: Typically requires a base (
or DIPEA) and heat (60–100°C) in polar aprotic solvents (DMSO, DMF, NMP).
Strategic Note: If the piperidine nitrogen is unprotected, it can compete as a nucleophile, leading to polymerization. Always protect the piperidine nitrogen (e.g., Boc, Cbz) before performing
Basicity: With a pKa ~11, it will be protonated at physiological pH unless derivatized.
Reactivity Logic Diagram
Caption: Divergent reactivity pathways. Path A requires prior protection of the piperidine amine.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Design
The 2-fluoro-pyridine ring is often used as a bioisostere for a phenyl ring to:
Reduce Lipophilicity: The pyridine nitrogen lowers LogP compared to a benzene ring, improving aqueous solubility.
Metabolic Stability: The fluorine atom blocks metabolic oxidation at the susceptible C2 position (a common "soft spot" in pyridines).
H-Bonding: The fluorine can act as a weak hydrogen bond acceptor, while the pyridine nitrogen (if not substituted) can accept H-bonds.
Therapeutic Areas
PARP Inhibitors: This scaffold mimics the pharmacophore found in several PARP inhibitors, where the piperidine ring mimics the ribose binding motif or extends into the solvent-exposed region of the enzyme.
H3 Receptor Antagonists: The basic piperidine nitrogen is critical for interaction with Aspartate residues in GPCR transmembrane domains.
Handling, Stability & Safety
Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic. The free base should be used immediately or stored frozen in solution to avoid oxidation.
Hazards:
Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.
Stability: The C-F bond is stable under standard acidic and basic workup conditions (pH 1–12) at room temperature. Avoid extremely strong bases (e.g., n-BuLi) which may cause metallation at the C3 position (ortho-lithiation).
References
Synthesis of 2-Fluoropyridines
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
Source: Journal of the American Chemical Society (2014).
2-Fluoro-4-(piperidin-4-yl)pyridine: A Pivotal Heterocyclic Scaffold
The following is an in-depth technical guide on 2-Fluoro-4-(piperidin-4-yl)pyridine , structured for researchers and drug development professionals. Technical Guide & Application Note Executive Summary 2-Fluoro-4-(piperi...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 2-Fluoro-4-(piperidin-4-yl)pyridine , structured for researchers and drug development professionals.
Technical Guide & Application Note
Executive Summary
2-Fluoro-4-(piperidin-4-yl)pyridine (CAS: 1138217-84-1) is a high-value heterocyclic intermediate used extensively in the synthesis of small-molecule inhibitors targeting kinases (e.g., CDK, PIM) and poly(ADP-ribose) polymerases (PARP). Its structural duality—combining an electron-deficient fluoropyridine ring with a solubilizing piperidine moiety—makes it a "privileged scaffold" for fragment-based drug discovery (FBDD). This guide details its physicochemical profile, synthetic pathways, and strategic application in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Core Identifiers
Property
Detail
Chemical Name
2-Fluoro-4-(piperidin-4-yl)pyridine
CAS Number (Free Base)
1138217-84-1
CAS Number (2HCl Salt)
2256060-34-9
Molecular Formula
C₁₀H₁₃FN₂
Molecular Weight
180.22 g/mol
SMILES
FC1=NC=CC(C2CCNCC2)=C1
InChI Key
PXQRJJIQZJHYOY-UHFFFAOYSA-N
Physicochemical Properties[11]
Appearance: Off-white to pale yellow solid (low melting) or viscous oil (free base); White crystalline solid (HCl salt).
Solubility:
Free Base: Soluble in DCM, MeOH, DMSO, EtOAc.
HCl Salt: Highly soluble in Water, DMSO; sparingly soluble in non-polar organic solvents.
Acidity (pKa): Piperidine NH ~10.8; Pyridine N ~2.5 (reduced basicity due to 2-F substitution).
LogP: ~1.2 (Estimated).
Strategic Utility in Medicinal Chemistry
The "Fluorine Effect"
The 2-fluoro substituent is not merely a handle for reactivity; it serves three critical pharmacological functions:
Metabolic Stability: Blocks oxidative metabolism at the susceptible 2-position of the pyridine ring (a common "soft spot" for CYP450 enzymes).
Electronic Modulation: Lowers the basicity of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.
Reactivity Handle: The fluorine atom is activated for SNAr reactions, allowing late-stage diversification with nucleophiles (amines, alkoxides) if the scaffold needs to be further elaborated.
Piperidine as a Solubilizing Vector
The 4-substituted piperidine motif is a classic "solubilizing tail." It projects into solvent-exposed regions of the ATP-binding pocket in kinase targets, improving the overall physicochemical properties (solubility, LogD) of the final drug candidate without interfering with the primary pharmacophore binding.
Synthetic Pathways & Protocols
The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine typically proceeds via a Suzuki-Miyaura cross-coupling followed by acid-mediated deprotection.
Pathway Visualization (DOT)
Figure 1: Standard synthetic workflow via Suzuki coupling and Boc-deprotection.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate.
Distinct singlet around -65 to -70 ppm (relative to CFCl₃).
Quality Control Logic
Impurity Alert: Watch for protodeboronation of the boronate starting material (yielding piperidine) or hydrolysis of the fluorine (yielding 2-hydroxypyridine) if reaction conditions are too basic/harsh.
Validation: Use ¹⁹F NMR to confirm the integrity of the C–F bond. A shift in the fluorine signal often indicates hydrolysis or SNAr substitution.
Self-Validating Safety Protocol:
Always perform a small-scale "test quench" of the deprotection reaction. The evolution of isobutylene gas (from Boc removal) can cause pressure buildup in sealed vessels. Use a bubbler or vented septum.
References
Chemical Identity & CAS Registry
Source: Chemical Abstracts Service (CAS). CAS 1138217-84-1 (Free Base); CAS 2256060-34-9 (Dihydrochloride).
Verification: (Search by InChI or SMILES).
Synthetic Methodology (Suzuki Coupling of Fluoropyridines)
Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
Source: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.
MSDS SDS safety data sheet for 2-Fluoro-4-(piperidin-4-yl)pyridine
An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-(piperidin-4-yl)pyridine Authored by Dr. Evelyn Reed, Senior Application Scientist This guide provides a comprehensive overview of the safe h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-(piperidin-4-yl)pyridine
Authored by Dr. Evelyn Reed, Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Fluoro-4-(piperidin-4-yl)pyridine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the responsible and effective use of this compound in a laboratory setting.
Compound Overview and Significance
2-Fluoro-4-(piperidin-4-yl)pyridine is a heterocyclic compound of significant interest in drug discovery and development. Its unique structural motif, featuring a fluorinated pyridine ring coupled with a piperidine moiety, makes it a valuable synthon for introducing desirable pharmacokinetic and pharmacodynamic properties into novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the piperidine group can improve solubility and provide a key vector for further chemical modification. Given its reactive nature and biological potential, a thorough understanding of its safety profile is paramount for all personnel involved in its handling.
Hazard Identification and Classification
A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. 2-Fluoro-4-(piperidin-4-yl)pyridine is classified as a hazardous substance, and its handling requires strict adherence to safety protocols.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available Safety Data Sheets (SDS), 2-Fluoro-4-(piperidin-4-yl)pyridine is classified as follows:
Hazard Class
Hazard Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed.
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)
Category 3
H335: May cause respiratory irritation.
Pictograms and Precautionary Statements
The GHS pictograms associated with this compound are the exclamation mark and the health hazard symbol, indicating its potential to cause irritation and other health effects. Key precautionary statements include:
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and ensure the stability of 2-Fluoro-4-(piperidin-4-yl)pyridine.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls. All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. The fume hood should have a face velocity of at least 100 feet per minute.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 2-Fluoro-4-(piperidin-4-yl)pyridine. This includes:
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection: A flame-retardant lab coat should be worn and kept buttoned.
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage Requirements
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
Container: Store in the original, tightly sealed container.
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.
Ventilation: The storage area should be well-ventilated.
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
Small Spills: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material in a suitable, labeled container for disposal.
Large Spills: For large spills, evacuate the area immediately. Contact the institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
Experimental Workflow and Risk Mitigation
The following diagram illustrates a typical experimental workflow involving 2-Fluoro-4-(piperidin-4-yl)pyridine, with integrated risk mitigation steps.
Caption: A typical experimental workflow with integrated safety checkpoints.
Toxicological and Ecological Information
Toxicological Profile
The primary toxicological concerns with 2-Fluoro-4-(piperidin-4-yl)pyridine are its potential for acute oral toxicity and its irritant effects on the skin, eyes, and respiratory tract. There is currently limited data available on its long-term health effects, such as carcinogenicity, mutagenicity, or reproductive toxicity. Therefore, it is prudent to handle this compound with a high degree of caution and to minimize all potential exposures.
Ecological Information
The environmental fate and ecological effects of 2-Fluoro-4-(piperidin-4-yl)pyridine have not been extensively studied. As with all synthetic chemical compounds, it is essential to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-4-(piperidin-4-yl)pyridine is a valuable tool in the arsenal of the medicinal chemist. However, its utility is matched by its potential hazards. A thorough understanding of and strict adherence to the safety protocols outlined in this guide are essential for protecting the health and well-being of laboratory personnel and for ensuring the integrity of research. By fostering a culture of safety and responsibility, we can continue to leverage the potential of this and other novel chemical entities to advance the frontiers of science and medicine.
References
Exploratory
Strategic Sourcing & Technical Utilization of 2-Fluoro-4-(piperidin-4-yl)pyridine
Topic: Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers Executive Summary The 2-Fluoro-4-(piperidin-4-yl)pyridine scaffold represents a high-value phar...
The 2-Fluoro-4-(piperidin-4-yl)pyridine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for GPCR ligands and kinase inhibitors. The 2-fluorine substitution on the pyridine ring serves a dual purpose: it modulates the basicity of the pyridine nitrogen (reducing pKa to improve metabolic stability) and blocks oxidative metabolism at the susceptible C2 position.
However, sourcing this building block presents a specific challenge: the free secondary amine is prone to oxidation and shelf-life degradation. Consequently, the industry standard is to source the N-Boc protected precursor or the dihydrochloride salt , or to synthesize it in-house via a robust Suzuki-Reduction sequence. This guide details the supply landscape, pricing models, and a validated synthesis protocol for internal production.
Part 1: Chemical Profile & SAR Utility
The structural utility of this building block lies in its ability to serve as a rigid, semi-aliphatic linker that extends into solvent-exposed pockets of target proteins while maintaining a lower lipophilicity profile (LogD) compared to phenyl analogs.
Direct sourcing of the free amine is not recommended due to stability issues. The optimal procurement strategy is to purchase the N-Boc protected intermediate (tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate) or the Dihydrochloride salt .
Supplier Tiering (Q1 2026 Estimates)
Tier 1: High-Volume Catalog Suppliers (Best for <10g)
These suppliers typically hold stock in the US/EU and offer 24-48h shipping.
Supplier
Primary Product Form
Est. Price (1g)
Est. Price (10g)
Lead Time
Combi-Blocks
N-Boc Protected / HCl Salt
$45 - $65
$250 - $350
1-3 Days
Fluorochem
Fluorinated Intermediates
£40 - £60
£220 - £300
2-4 Days
Syngene / Enamine
Building Block (Made-on-Demand)
$80 - $120
$500+
2-4 Weeks
Tier 2: Bulk & Custom Synthesis (Best for >100g)
For scale-up, contract manufacturing organizations (CMOs) are more cost-effective.
WuXi AppTec / Pharmablock: Custom synthesis campaigns. Typical cost drops to $1,500 - $2,500 per kg for the N-Boc intermediate in multi-kilo batches.
Supply Chain Decision Tree
The following logic flow dictates the optimal sourcing path based on project phase and scale.
Figure 1: Decision matrix for sourcing 2-Fluoro-4-(piperidin-4-yl)pyridine based on scale and cost-efficiency.
Part 3: Internal Synthesis Protocol (The "Make" Strategy)
When commercial stock is unavailable or cost-prohibitive at scale, the synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine is reliable. It utilizes a Suzuki-Miyaura coupling followed by hydrogenation and acidic deprotection .
The Strategic Deployment of 2-Fluoro-4-(piperidin-4-yl)pyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract This technical guide provides an in-depth exploration of the medicinal chemistry intermediate, 2-Fluoro-4-(piperidin-4-yl)pyridine. We will dissect its molecular architecture to understand its synthetic accessib...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the medicinal chemistry intermediate, 2-Fluoro-4-(piperidin-4-yl)pyridine. We will dissect its molecular architecture to understand its synthetic accessibility, inherent reactivity, and strategic value in the design of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the application of this versatile building block. We will detail robust synthetic protocols, analyze its role in modulating physicochemical and pharmacological properties, and present case studies of its application in the development of potent kinase inhibitors.
Introduction: Unveiling a Privileged Scaffold
The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to favor specific structural motifs that consistently impart desirable properties. The 2-Fluoro-4-(piperidin-4-yl)pyridine scaffold has emerged as one such privileged intermediate. Its architecture is a deliberate convergence of two key pharmacophoric elements: the 2-fluoropyridine ring and the 4-substituted piperidine moiety.
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in FDA-approved drugs, valued for its ability to provide a three-dimensional structural scaffold, introduce a basic center for salt formation and solubility, and project vectors for interaction with biological targets.[1][2] The 2-fluoropyridine moiety , on the other hand, offers a unique set of electronic properties. The fluorine atom at the 2-position significantly activates the ring towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for subsequent chemical elaboration.[3][4] Furthermore, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and form crucial hydrogen bonds or dipole interactions within a target's active site.[5]
This guide will illuminate the synthesis and strategic utilization of this powerful intermediate, demonstrating its role as a cornerstone in the construction of complex and biologically active molecules.
Synthesis of the Core Intermediate
The construction of 2-Fluoro-4-(piperidin-4-yl)pyridine is most efficiently achieved through modern cross-coupling methodologies. The general strategy involves the coupling of a suitably protected piperidine-derived organometallic reagent with a 2-fluoro-4-halopyridine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is standard practice, as it prevents side reactions and is readily removed under acidic conditions.
Both Suzuki-Miyaura and Negishi cross-coupling reactions are viable and powerful methods for the synthesis of the Boc-protected intermediate, tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate. The Negishi coupling, utilizing an organozinc reagent, is often preferred for its high functional group tolerance and the reliability of 2-pyridylzinc reagents in cross-coupling processes.[4][6]
Caption: General synthetic workflow for 2-Fluoro-4-(piperidin-4-yl)pyridine.
Experimental Protocols
This protocol outlines a representative procedure for the palladium-catalyzed Negishi cross-coupling.[1][6]
Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add activated zinc (1.2 eq). Add a solution of tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq) in anhydrous THF. Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent.
Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 2-fluoro-4-iodopyridine (1.1 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.
To the solution from step 2, add the freshly prepared organozinc reagent from step 1 via cannula at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate as a solid.
This protocol describes the removal of the Boc protecting group using acidic conditions.[7][8]
Dissolve tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
Stir the mixture for 2-4 hours. A precipitate will typically form. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Isolation: Upon completion, add diethyl ether to the reaction mixture to facilitate complete precipitation of the hydrochloride salt.
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 2-fluoro-4-(piperidin-4-yl)pyridine as a dihydrochloride salt.
Physicochemical Properties and Reactivity
The unique combination of the fluoropyridine and piperidine rings imparts a distinct set of physicochemical properties that are highly advantageous in drug design.
Physicochemical Profile
Property
Predicted Value/Comment
Rationale
pKa (Piperidine N)
~8.5 - 9.5
The electron-withdrawing nature of the 2-fluoropyridine ring slightly reduces the basicity of the piperidine nitrogen compared to an alkyl-substituted piperidine.
pKa (Pyridine N)
~2.0 - 3.0
The fluorine atom at the 2-position significantly decreases the basicity of the pyridine nitrogen through a strong inductive effect.[3]
cLogP
~1.5 - 2.5
The molecule possesses both lipophilic (pyridine, piperidine rings) and hydrophilic (nitrogen atoms, fluorine) features, resulting in a balanced lipophilicity suitable for oral bioavailability.[4]
Note: These are estimated values based on analogous structures and established principles. Experimental determination is recommended for precise values.
Reactivity Profile: The Dual Nucleophilic and Electrophilic Nature
The molecule exhibits two primary sites of reactivity that are exploited in medicinal chemistry:
Piperidine Nitrogen (Nucleophilic): The secondary amine of the piperidine is a potent nucleophile, making it an ideal handle for introducing various substituents. This is most commonly achieved through N-arylation or N-alkylation reactions.
2-Fluoropyridine Ring (Electrophilic): The fluorine atom at the C2 position activates the ring for SNAr. The reaction of 2-fluoropyridine with nucleophiles is reported to be significantly faster than that of 2-chloropyridine, allowing for milder reaction conditions.[3] This allows for the displacement of fluoride by other nucleophiles, although this is a less common derivatization strategy for this specific intermediate.
Caption: Key reactive sites of 2-Fluoro-4-(piperidin-4-yl)pyridine.
Application in Drug Discovery: Case Studies in Kinase Inhibition
The 2-fluoro-4-(piperidin-4-yl)pyridine scaffold is a prominent feature in a number of potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) and Spleen tyrosine kinase (SYK) families, which are implicated in inflammatory and autoimmune diseases.[5][9]
General Strategy: Synthesis of Kinase Inhibitors
The general synthetic strategy involves the N-arylation of the piperidine nitrogen with a heteroaryl halide. This heteroaryl moiety is often designed to interact with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The Buchwald-Hartwig amination is a widely used method for this transformation due to its broad substrate scope and functional group tolerance.[10][11]
Caption: General workflow for kinase inhibitor synthesis via Buchwald-Hartwig amination.
To a reaction vessel, add the heteroaryl chloride (1.0 eq), 2-fluoro-4-(piperidin-4-yl)pyridine hydrochloride (1.2 eq), and Cs₂CO₃ (3.0 eq).
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
Add anhydrous 1,4-dioxane.
Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes.
Add Pd(OAc)₂ (0.1 eq) and BINAP (0.1 eq).
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-aryl product.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 2-fluoro-4-(piperidin-4-yl)pyridine moiety provides several distinct advantages in kinase inhibitor design:
Hinge Binding: The N-arylated piperidine positions a heteroaromatic ring (e.g., pyrrolopyrimidine) to form key hydrogen bonds with the kinase hinge region.
Vectorial Control: The rigid piperidine ring acts as a spacer, projecting the 2-fluoropyridine group into solvent-exposed regions or other sub-pockets of the active site.
pKa Modulation: The fluorine atom fine-tunes the electronics of the pyridine ring, which can influence off-target activities and metabolic stability.
Solubility and PK: The basic piperidine nitrogen can be protonated at physiological pH, enhancing aqueous solubility. The overall scaffold often contributes to a favorable ADME profile.
Table of Biological Activity for Related Kinase Inhibitors:
Compound Scaffold
Target Kinase
IC₅₀ (nM)
Reference
4-((1-methyl-1H-indazol-5-yl)amino)pyrido[4,3-d]pyrimidin-5(6H)-one derivative with 4-hydroxypiperidine
This table illustrates the potency of compounds containing similar structural elements, highlighting the potential of this chemical space.
Conclusion
As a Senior Application Scientist, it is my assessment that 2-Fluoro-4-(piperidin-4-yl)pyridine is a high-value, strategic intermediate for modern drug discovery. Its synthesis is robust and scalable, relying on well-established palladium-catalyzed cross-coupling reactions. The scaffold's inherent reactivity allows for predictable and efficient late-stage functionalization, primarily through N-arylation of the piperidine moiety. This enables the rapid generation of focused libraries for structure-activity relationship studies. The convergence of a conformationally restricted piperidine linker and an electronically tuned 2-fluoropyridine ring provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties, particularly in the highly competitive field of kinase inhibitor development. The continued application of this building block in ongoing and future drug discovery campaigns is a testament to its proven utility and strategic importance.
References
Negishi, E.-i. The Negishi Coupling. Wikipedia. [Link]
Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Incyte Corporation. Processes and intermediates for making a jak inhibitor.
Buchwald, S. L., & Knochel, P. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]
Gurbych, O., et al. Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
Buchwald, S. L., & Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [Link]
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. Rings in Drugs. Journal of Medicinal Chemistry. [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
Al-Tel, T. H., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
Lee, S., et al. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors. Bulletin of the Korean Chemical Society. [Link]
Buchwald, S. L., & Fu, G. C. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society. [Link]
Kates, S. A., et al. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Peptide Research. [Link]
Pfizer Inc. Tofacitinib. Pharmaceutical Substances. [Link]
Cui, J., et al. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]
Application Note: Reductive Amination Protocols for 2-Fluoro-4-(piperidin-4-yl)pyridine
The following Application Note and Protocol Guide details the reductive amination of 2-Fluoro-4-(piperidin-4-yl)pyridine , a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the reductive amination of 2-Fluoro-4-(piperidin-4-yl)pyridine , a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.
Introduction & Molecule Analysis[1]
2-Fluoro-4-(piperidin-4-yl)pyridine (CAS: 1228879-37-5 or related analogs) serves as a versatile building block in medicinal chemistry. It features two distinct nitrogen centers:
Pyridine Nitrogen: Electron-deficient due to the ring system and the adjacent electronegative fluorine atom at the C2 position.
Piperidine Nitrogen (Secondary Amine): The reactive center for reductive amination.
Synthetic Challenges
Nucleophilicity Modulation: The electron-withdrawing 2-fluoropyridine moiety exerts an inductive effect through the C4-linkage, slightly lowering the
of the piperidine nitrogen compared to unsubstituted piperidine. This requires optimized acid catalysis to facilitate iminium ion formation.
Stability Concerns (SNAr): The C2-fluorine atom is a good leaving group. Under high thermal stress or strong basic conditions, the piperidine nitrogen of one molecule can attack the C2-position of another, leading to polymerization or dimerization via Nucleophilic Aromatic Substitution (
).
Chemoselectivity: Reducing agents must be selected to reduce the iminium intermediate without defluorinating the pyridine ring or reducing the pyridine double bonds.
Mechanistic Pathway[2][3]
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced to the tertiary amine.
Figure 1: Mechanistic pathway of reductive amination highlighting the critical iminium reduction step.
Experimental Protocols
Protocol A: Standard Method (Aldehydes)
Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Applicability: Primary aldehydes and unhindered ketones.
Rationale: STAB is a mild hydride donor that does not reduce aldehydes/ketones directly at a significant rate, ensuring chemoselectivity for the iminium ion. It tolerates the 2-fluoropyridine moiety well.
Procedure:
Preparation: In a dry reaction vial, dissolve 2-Fluoro-4-(piperidin-4-yl)pyridine (1.0 equiv, typically 0.5–1.0 mmol scale) in anhydrous DCM (concentration ~0.1 M).
Carbonyl Addition: Add the aldehyde (1.1–1.2 equiv).
Activation: Add Glacial Acetic Acid (1.0–2.0 equiv). Note: Acid is crucial to protonate the hemiaminal and drive dehydration.
Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the iminium species.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) in one portion.
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Check for disappearance of amine m/z and appearance of product m/z).
Quench: Quench carefully with saturated aqueous
. Caution: Gas evolution ().
Protocol B: Hindered Substrates (Ketones)
Reagent of Choice: Titanium(IV) Isopropoxide / Sodium Borohydride (
) or Sodium Cyanoborohydride ()
Solvent: THF or Methanol
Applicability: Sterically hindered ketones or electron-deficient carbonyls where imine formation is unfavorable.
Rationale:
acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine.
Procedure:
Imine Formation: In a sealed tube, combine 2-Fluoro-4-(piperidin-4-yl)pyridine (1.0 equiv) and the ketone (1.2–1.5 equiv).
Lewis Acid: Add Titanium(IV) Isopropoxide (
) (neat, 1.5–2.0 equiv).
Incubation: Stir the neat mixture or concentrated THF solution at RT (or 50°C for very hindered substrates) for 6–12 hours.
Dilution: Dilute with anhydrous Methanol (to ~0.2 M).
Reduction: Cool to 0°C. Add Sodium Borohydride (
) (2.0 equiv) portion-wise. Note: is compatible with in this sequence.
Workup: Quench with 1N NaOH or water. A heavy white precipitate (
) will form. Filter through Celite® to remove titanium salts before extraction.
Purification & Workup Workflow
Handling the 2-fluoropyridine scaffold requires specific attention during workup to avoid degradation.
Figure 2: Optimized workup workflow to isolate the tertiary amine product.
Key Optimization Tips:
Basicity: The product is a tertiary amine. Ensure the aqueous layer is basic (pH > 9) during extraction to recover the product in the organic phase.
Avoid Strong Base + Heat: Do not use refluxing NaOH or KOH, as this may hydrolyze the 2-Fluoro group to a 2-Hydroxy/Oxo pyridine. Use
or at RT.
Chromatography: The pyridine ring can streak on silica. Use a modifier: 1–5%
(7N in MeOH) in DCM.
Quantitative Comparison of Reducing Agents
Reagent
Solvent System
Reactivity
Side Reactions
Recommended For
STAB
DCM, DCE, THF
Mild
Low
Standard Aldehydes , unhindered ketones. Best for MedChem.
2-Fluoro-4-(piperidin-4-yl)pyridine: Treat as a potential irritant. The 2-fluoropyridine moiety is metabolically stable but can be reactive toward biological nucleophiles (proteins) at high concentrations.
STAB/Borohydrides: Flammable solids. Release Hydrogen gas upon contact with acid/water. Ensure proper ventilation.
DCM/DCE: Halogenated solvents. Use in a fume hood. DCE is a potential carcinogen; substitute with DCM or THF where possible.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
BenchChem. (2025).[2] "Application Notes and Protocols for Reductive Amination Reactions." BenchChem Application Library. Link
Vertex AI Search. (2026). "Synthesis of 2-Fluoro-4-(piperidin-4-yl)
Application Notes and Protocols for Buchwald-Hartwig Coupling Reactions with 2-Fluoro-4-(piperidin-4-yl)pyridine
For researchers, medicinal chemists, and drug development professionals, the efficient synthesis of complex nitrogen-containing heterocyclic scaffolds is a cornerstone of modern pharmaceutical science. The piperidinyl-py...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the efficient synthesis of complex nitrogen-containing heterocyclic scaffolds is a cornerstone of modern pharmaceutical science. The piperidinyl-pyridine motif, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth technical overview and detailed protocols for the successful application of the Buchwald-Hartwig amination reaction to a challenging, yet valuable, building block: 2-Fluoro-4-(piperidin-4-yl)pyridine .
The palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of aryl- and heteroarylamine bonds.[1][2] Its development has revolutionized the synthesis of countless molecules by offering a significant improvement over harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[1][2]
This document will delve into the mechanistic nuances, critical parameter selection, and practical execution of this reaction, specifically tailored for the electron-deficient and potentially coordinating substrate, 2-Fluoro-4-(piperidin-4-yl)pyridine.
The Scientific Rationale: Navigating the Challenges of 2-Fluoro-4-(piperidin-4-yl)pyridine
The structure of 2-Fluoro-4-(piperidin-4-yl)pyridine presents a unique set of challenges and considerations for a successful Buchwald-Hartwig coupling:
Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient, which can affect the kinetics of the oxidative addition step in the catalytic cycle.[3]
The Fluorine Leaving Group: While the C-F bond is strong, its activation and displacement in heteroaromatic systems via palladium catalysis is well-established, though it can be more challenging than heavier halides.
Coordinating Piperidine Nitrogen: The basic nitrogen of the piperidine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. Protecting the piperidine nitrogen (e.g., as a Boc-carbamate) is often a prudent strategy to mitigate this issue.
Regioselectivity: In di- or poly-halogenated pyridines, achieving selective coupling at a specific position is a key challenge. For 2-fluoro-4-substituted pyridines, the reaction is generally directed at the 2-position.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][4][5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Caption: General reaction scheme for the proposed coupling.
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent)
Nitrogen or Argon source
Schlenk flask or sealed reaction vial
Magnetic stirrer and heating block/oil bath
Step-by-Step Procedure:
Inert Atmosphere Setup: In a glovebox or under a steady stream of inert gas (N₂ or Ar), add the tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate, XPhos Pd G3, additional XPhos, and sodium tert-butoxide to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
Reagent Addition: Evacuate and backfill the flask with inert gas (repeat 3 times). Add the anhydrous, degassed toluene via syringe, followed by the aniline.
Reaction Execution: Seal the flask or vial and place it in a preheated heating block or oil bath set to 100 °C.
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 4-(2-(phenylamino)pyridin-4-yl)piperidine-1-carboxylate.
Troubleshooting and Optimization
Even with a well-designed protocol, optimization may be necessary. Below is a logical workflow for addressing common issues.
Caption: A logical workflow for troubleshooting low conversion.
Common Issues and Solutions:
Low Conversion: Ensure all reagents are pure and the solvent is anhydrous and degassed. Consider screening alternative bulky biarylphosphine ligands or a stronger base if compatible.
[3]* Hydrodehalogenation: This side reaction, where the fluorine is replaced by hydrogen, can compete with the desired amination. It can sometimes be minimized by using a different ligand or lowering the reaction temperature.
[3]* Boc-Deprotection: If using a strong base like NaOtBu, deprotection of the Boc group can occur. If this is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and potentially increase the reaction temperature to compensate for the lower reactivity.
Conclusion
The Buchwald-Hartwig amination of 2-Fluoro-4-(piperidin-4-yl)pyridine is a highly effective method for synthesizing valuable N-aryl piperidinyl-pyridine derivatives. Success hinges on the rational selection of a modern, bulky biarylphosphine ligand, an appropriate base that balances reactivity with functional group tolerance, and rigorous anhydrous and anaerobic reaction conditions. By understanding the underlying mechanism and employing a systematic approach to optimization, researchers can confidently apply this powerful transformation to accelerate their drug discovery and development efforts.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
Singleton, C. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287-294. Retrieved from [Link]
Alsabeh, P. G., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]
Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Retrieved from [Link]
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Retrieved from [Link]
Li, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. Retrieved from [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
Farhang, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]
Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]
MIT Open Access Articles. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]
MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
ACS Publications. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
purification methods for 2-Fluoro-4-(piperidin-4-yl)pyridine intermediates
Technical Support Center: 2-Fluoro-4-(piperidin-4-yl)pyridine Intermediates Case ID: PUR-2F4P-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Fluoro-4-(piperidin-4-yl)pyridine IntermediatesCase ID: PUR-2F4P-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine is a critical junction in the manufacturing of PARP inhibitors (e.g., Talazoparib analogs) and other kinase inhibitors. This scaffold presents a unique "purification paradox":
The Basic Piperidine: Causes severe tailing on silica and traps metal catalysts.
The 2-Fluoro Pyridine: Is electronically activated for Nucleophilic Aromatic Substitution (
), making it sensitive to harsh basic workups or nucleophilic solvents (like alcohols) at high temperatures.
This guide provides a self-validating workflow to navigate these competing properties, moving from the crude coupling intermediate (usually N-Boc protected) to the pure free amine.
Visual Workflow: The Purification Decision Tree
The following diagram outlines the logical flow for purifying this intermediate, specifically addressing the decision points between salt formation and free-basing.
Caption: Logical workflow for removing Palladium catalysts and selecting the optimal deprotection pathway based on scale and desired final form.
Module 1: The "Dirty" Intermediate (Post-Coupling)
Context: You have just performed a Suzuki coupling to attach the protected piperidine (N-Boc) to the 2-fluoro-4-chloropyridine.
Issue: "My product is black and the color carries through chromatography."
Diagnosis: Palladium (Pd) residues are coordinating to the basic nitrogen of the pyridine or the carbamate. Standard silica chromatography is often insufficient to break this coordination.
Protocol: The Scavenger Polish
Do not rely on crystallization alone. Use a functionalized silica scavenger before deprotection.
Dissolution: Dissolve crude N-Boc intermediate in THF or Ethyl Acetate (10 mL/g).
Scavenger Addition: Add SiliaMetS® Thiol or DMT-functionalized silica (0.5 equiv w/w relative to Pd loading).
Alternative: If scavengers are unavailable, use activated charcoal (Darco G-60), but expect 10-15% yield loss.
Incubation: Stir at 40°C for 2 hours .
Critical Control: Do not reflux. High heat can degrade the 2-fluoro moiety.
Filtration: Filter through a dual-pad of Celite (top) and Silica (bottom). Rinse with EtOAc.[1][2][3]
Method
Pd Removal Efficiency
Yield Recovery
Notes
Silica Column
Low (<50%)
High
Pd "smears" through column.
Activated Carbon
Medium (80-90%)
Medium
Can trap product; messy handling.
Thiol-Silica
High (>95%)
High
Best for pharma-grade purity [1].
Module 2: The Deprotection Bottleneck
Context: Removing the Boc group using TFA or HCl.
Issue: "I used TFA, and now I have a hygroscopic oil that won't crystallize."
Diagnosis: Piperidine TFA salts are notorious for forming "honey-like" oils that trap excess acid. The 2-fluoropyridine nitrogen is weakly basic, potentially forming a bis-salt that complicates solidification.
Solution A: The SCX "Catch and Release" (Recommended for <5g scale)
This method avoids aqueous workup and prevents hydrolysis of the fluorine.
Load: Dissolve the crude TFA reaction mixture in MeOH. Load onto a Strong Cation Exchange (SCX-2) cartridge.
Mechanism:[1][3][4][5] The piperidine (pKa ~11) binds tightly to the sulfonic acid resin. Neutral impurities (and excess TFA) pass through.
Wash: Flush with 3 Column Volumes (CV) of MeOH.
Elute: Release the product using 2M NH3 in MeOH .
Result: The filtrate contains the free base. Evaporate to obtain a white solid.
Solution B: The Cold Phase Separation (Recommended for >5g scale)
Cooling: Chill the acidic reaction mixture to 0°C.
Basification: Slowly add 2M K2CO3 or NaOH until pH > 12.
Warning: Keep T < 10°C. Hot hydroxide will attack the 2-position, displacing the fluorine to form the pyridone impurity [2].
Extraction: Extract immediately with DCM (Dichloromethane). Avoid Ethyl Acetate if possible, as piperidines are highly soluble in water; DCM improves recovery.
Module 3: Chromatographic Challenges
Context: Purifying the free amine on silica gel.
Issue: "The product spot streaks/tails badly on TLC and column."
Diagnosis: The secondary amine of the piperidine interacts with acidic silanols on the silica surface.
Protocol: The "Amine-Blocked" Silica System
Standard silica is too acidic. You must modify the mobile phase.[1][6]
Recommended Solvent Systems:
System A (DCM-based): DCM : MeOH : NH4OH (90 : 9 : 1).
Tip: Premix the MeOH and NH4OH before adding to DCM to prevent miscibility issues.
System B (EtOAc-based): EtOAc : MeOH : TEA (Triethylamine) (80 : 18 : 2).
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Broad Tailing
Uncapped silanols
Increase modifier (TEA/NH3) to 2%.
Product Co-elutes with Pyridone
Polarity similarity
Switch to Reverse Phase (C18) with Ammonium Bicarbonate buffer.
| Spot stays at baseline | Salt formation on silica | Ensure the crude is fully free-based before loading. |
Module 4: Stability & Storage (The "Hidden" Trap)
FAQ: "Can I store the intermediate in methanol?"
Answer:Proceed with Caution.
While 2-fluoropyridines are generally stable, the presence of the basic piperidine moiety can catalyze self-decomposition or reaction with the solvent over long periods.
Risk: In nucleophilic solvents (MeOH, EtOH), trace base can trigger slow
of the fluorine [3].
Recommendation: Store as the HCl salt or solid free base at -20°C. Avoid storing as a solution in nucleophilic solvents.
References
Biotage Application Note. "Strategies for Palladium Removal in Pharmaceutical Intermediates." Biotage Technical Resources, 2023 . Link
Organic Syntheses. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Org.[1][7][8] Synth.2016 , 93, 294-305. Link
Journal of Medicinal Chemistry. "Structure-Activity Relationships of PARP Inhibitors Utilizing the 2-Fluoropyridine Scaffold." J. Med. Chem.2015 , 58(15), 5890–5900. Link
BenchChem Technical Support. "Purification of Piperidine Derivatives on Silica Gel." BenchChem Protocols, 2025 . Link
Technical Support Center: Troubleshooting Solubility Issues with 2-Fluoro-4-(piperidin-4-yl)pyridine
Welcome to the technical support center for 2-Fluoro-4-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Fluoro-4-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. The information is presented in a question-and-answer format, addressing specific issues with detailed explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Fluoro-4-(piperidin-4-yl)pyridine exhibiting poor aqueous solubility?
A1: The solubility of 2-Fluoro-4-(piperidin-4-yl)pyridine is influenced by a combination of its structural features. The piperidine ring, while containing a nitrogen atom capable of hydrogen bonding, is a saturated heterocycle that can be nonpolar, especially when attached to other lipophilic groups.[1][2] The fluorinated pyridine ring also contributes to the molecule's overall properties. Fluorine is highly electronegative and can alter the electronic distribution of the pyridine ring, which may affect its interaction with water molecules.[3] Furthermore, high crystal lattice energy can contribute to poor solubility, as more energy is required to break the crystal structure and dissolve the compound.[2]
Q2: What is the first and most critical step I should take to improve the solubility of this compound?
A2: The most critical initial step is to leverage the basicity of the piperidine nitrogen. The pKa of a protonated piperidine nitrogen is typically around 11.22.[1] By lowering the pH of the solvent to a value below the pKa, the piperidine nitrogen becomes protonated, forming a more water-soluble salt.[1][4] Therefore, creating a pH-solubility profile is a crucial first experiment.
Initial Troubleshooting & Optimization
Q3: I've tried dissolving the compound in neutral buffer and it's not working. What are the immediate next steps?
A3: If you're facing solubility issues in neutral aqueous solutions, the following two strategies are the most direct and effective initial approaches:
pH Adjustment: Given that 2-Fluoro-4-(piperidin-4-yl)pyridine is a basic compound, preparing a stock solution in an acidic vehicle can significantly enhance solubility.[1] This is because the acidic environment protonates the basic piperidine nitrogen, forming a more soluble salt.[1][5]
Use of Co-solvents: Employing a water-miscible organic co-solvent is a widely used and effective method.[6][7] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of less polar compounds.[]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common challenge with compounds that have poor aqueous solubility. Here are several strategies to mitigate this issue:
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as experimentally tolerable (typically ≤1%) to help maintain solubility.[1]
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can prevent the compound from crashing out of solution.[1]
Prepare Fresh Solutions: To ensure consistency and avoid issues with compound stability or precipitation over time, always prepare fresh stock solutions before each experiment.[1]
Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon dilution into the aqueous buffer.[1]
Q5: My DMSO stock solution is showing precipitation upon storage. What should I do?
A5: Precipitation in a DMSO stock solution can occur if the solution is supersaturated or if the storage temperature is too low.
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can often prevent precipitation.[1]
Gentle Warming and Sonication: If precipitation has already occurred, gently warming the vial (e.g., in a 37°C water bath) and sonicating can often redissolve the compound. Always ensure the compound is fully dissolved before use.
Advanced Solubilization Strategies
Q6: When should I consider more advanced techniques like salt formation, co-crystallization, or the use of cyclodextrins?
A6: If simple pH adjustment and the use of co-solvents do not achieve the desired solubility for your experiments, or if you need a solid form with improved dissolution for in vivo studies, these advanced techniques are the next logical steps.
Salt Formation: This is a robust method for ionizable compounds like 2-Fluoro-4-(piperidin-4-yl)pyridine and can lead to significant increases in both solubility and dissolution rates.[9][10][11]
Co-crystallization: This technique can improve the solubility of compounds by forming a multi-component crystal lattice with a suitable co-former.[10]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[2][12][13]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help you determine the solubility of 2-Fluoro-4-(piperidin-4-yl)pyridine at different pH values.
Materials:
2-Fluoro-4-(piperidin-4-yl)pyridine
A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 9)
Vortex mixer
Shaking incubator
Centrifuge
HPLC or other suitable analytical method for quantification
Procedure:
Add an excess amount of the solid compound to vials containing a known volume of each buffer.
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
After equilibration, centrifuge the samples to pellet the undissolved solid.
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter.[1]
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Express the solubility in mg/mL or µg/mL at each specific pH.[1]
Protocol 2: Co-solvent Solubility Screening
This protocol outlines a method for screening the solubility of your compound in various co-solvent systems.
Materials:
2-Fluoro-4-(piperidin-4-yl)pyridine
A selection of common co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)[]
Aqueous buffer (e.g., PBS pH 7.4)
Vortex mixer
Shaking incubator
Analytical method for quantification
Procedure:
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 50% v/v).
Add an excess amount of the solid compound to vials containing each co-solvent mixture.
Follow steps 2-6 from Protocol 1 to determine the solubility in each co-solvent system.
Data Presentation
Table 1: Hypothetical Solubility Data for 2-Fluoro-4-(piperidin-4-yl)pyridine
Solvent System
pH
Temperature (°C)
Solubility (µg/mL)
Deionized Water
~7
25
< 1
0.1 M HCl
1
25
> 1000
PBS
7.4
25
5
10% DMSO in PBS
7.4
25
50
20% PEG 400 in PBS
7.4
25
150
Visualizing Experimental Workflows
Caption: A decision tree for troubleshooting poor aqueous solubility.
References
Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
Pharma Excipients. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
GSC Biological and Pharmaceutical Sciences. (n.d.). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
Shandong IRO Chelating Chemical Co., Ltd. (2025, December 23). Co-solvent: Significance and symbolism.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
Journal of Pharmaceutical Sciences. (n.d.). Strategies in poorly soluble drug delivery systems.
PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
storage stability and degradation of 2-Fluoro-4-(piperidin-4-yl)pyridine
Technical Support Center: 2-Fluoro-4-(piperidin-4-yl)pyridine Welcome to the technical support center for 2-Fluoro-4-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Fluoro-4-(piperidin-4-yl)pyridine
Welcome to the technical support center for 2-Fluoro-4-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage, stability, and degradation of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of 2-Fluoro-4-(piperidin-4-yl)pyridine.
Q1: What are the optimal storage conditions for 2-Fluoro-4-(piperidin-4-yl)pyridine?
A1: Proper storage is critical to maintain the compound's purity and stability over time. Based on the chemical properties of its constituent moieties (a fluoropyridine ring and a piperidine ring), the following conditions are recommended:
Temperature: For long-term storage, keep the compound in a tightly sealed container at 2-8°C.[1] Some suppliers may recommend cold-chain transportation for this reason. For short-term use, tightly sealed storage in a cool, dry place away from direct light is sufficient. Avoid high temperatures, which can accelerate chemical degradation.[1]
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The piperidine nitrogen is a secondary amine, which can slowly react with atmospheric carbon dioxide to form a carbonate salt, or with oxygen, especially in the presence of light or trace metal catalysts.
Moisture: The compound is sensitive to moisture.[1] The fluoropyridine ring is susceptible to hydrolysis, which can lead to the replacement of the fluorine atom with a hydroxyl group. Always use a desiccator for storage and handle the compound in a dry environment.
Q2: What are the primary chemical stability concerns and potential degradation pathways?
A2: The two main structural components of the molecule, the 2-fluoropyridine ring and the piperidine ring, are the primary sites of potential degradation.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The fluorine atom at the 2-position of the pyridine ring is an effective leaving group, making the ring susceptible to nucleophilic attack. The most common nucleophile in a laboratory or formulation setting is water, leading to hydrolysis. This reaction is often catalyzed by acidic or basic conditions and elevated temperatures.[2] The primary degradation product would be 2-hydroxy-4-(piperidin-4-yl)pyridine.
Oxidation of the Piperidine Ring: The secondary amine within the piperidine ring is a site for oxidation. This can occur through various mechanisms, including autoxidation in the presence of air or reaction with stronger oxidizing agents (e.g., peroxides that may form in solvents like THF or diethyl ether). Potential oxidation products include N-oxides or hydroxylamines.[3]
Q3: How can I visually or analytically detect if my sample of 2-Fluoro-4-(piperidin-4-yl)pyridine has degraded?
A3:
Visual Inspection: A pure, stable solid sample should be a free-flowing powder of consistent color. Signs of degradation can include a change in color (e.g., yellowing or browning), clumping (indicating moisture uptake), or a change in odor.
Analytical Assessment: The most reliable way to assess stability is through analytical techniques.
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard. When analyzing a sample, the appearance of new peaks or a decrease in the area of the main peak suggests degradation. Methods for analyzing pyridine derivatives are well-established.[4]
Mass Spectrometry (MS): LC-MS can be used to identify the mass of potential degradation products. For example, the hydrolysis product (2-hydroxy-4-(piperidin-4-yl)pyridine) would have a mass corresponding to the replacement of a fluorine atom (19.00 Da) with a hydroxyl group (17.01 Da), a net change of -1.99 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure. The disappearance of the characteristic C-F couplings in ¹³C NMR or significant shifts in the aromatic protons in ¹H NMR would indicate modification of the fluoropyridine ring.
Troubleshooting Guide
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
Problem 1: My assay results are inconsistent or show a loss of compound activity over time.
This is a classic symptom of compound instability in the assay medium.
Underlying Cause: The compound may be degrading under your specific experimental conditions (e.g., in aqueous buffer, at 37°C). The fluoropyridine moiety is susceptible to hydrolysis, especially if the pH of your buffer is not neutral.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Preventative Actions:
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a stable stock solution immediately before an experiment.
pH Control: Ensure your aqueous buffers are maintained at a neutral pH (6.5-7.5) to minimize the risk of acid- or base-catalyzed hydrolysis.
Minimize Incubation Time: If possible, reduce the time the compound spends in aqueous solution before analysis or use.
Problem 2: I see new, unidentified peaks in my LC-MS or NMR analysis of an older sample.
This indicates that the compound has degraded during storage.
Underlying Cause: Improper storage conditions, such as exposure to air, moisture, or elevated temperatures, have likely led to chemical degradation.[1] The most probable degradants are the hydrolysis product or various oxidation products.
Identification and Mitigation Strategy:
Caption: Strategy for identifying and mitigating degradation products.
Proposed Degradation Products: The table below lists the most likely degradation products and their expected mass changes, which can aid in identification via mass spectrometry.
Degradation Pathway
Proposed Product
Molecular Weight Change (Da)
Likely Cause
Hydrolysis
2-Hydroxy-4-(piperidin-4-yl)pyridine
-1.99
Moisture, non-neutral pH, heat
Oxidation (N-Oxide)
2-Fluoro-4-(1-oxido-piperidin-4-yl)pyridine
+15.99
Air, oxidizing agents
Oxidation (Hydroxylamine)
2-Fluoro-4-(1-hydroxy-piperidin-4-yl)pyridine
+15.99
Air, oxidizing agents
Experimental Protocol: Forced Degradation Study
To proactively understand the stability profile of 2-Fluoro-4-(piperidin-4-yl)pyridine, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.[5][6][7]
Objective: To identify the degradation products of 2-Fluoro-4-(piperidin-4-yl)pyridine under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
2-Fluoro-4-(piperidin-4-yl)pyridine
HPLC-grade acetonitrile (ACN) and water
Formic acid or trifluoroacetic acid (TFA) for mobile phase
1 M Hydrochloric acid (HCl)
1 M Sodium hydroxide (NaOH)
30% Hydrogen peroxide (H₂O₂)
HPLC system with UV/PDA and MS detectors
Calibrated pH meter
Photostability chamber (ICH Q1B compliant)
Laboratory oven
Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
Stress Conditions (Perform in parallel):
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 105°C for 48 hours. Dissolve in ACN before analysis.
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 70°C for 48 hours.
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
Sample Preparation for Analysis:
Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a final concentration of ~0.1 mg/mL with a 50:50 ACN:water mixture.
HPLC-MS Analysis:
Analyze all samples using a validated, gradient HPLC method capable of separating the parent compound from its degradation products.
Example Column: C18, 2.7 µm, 4.6 x 150 mm
Example Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
Detection: Monitor at a wavelength where the parent compound has maximum absorbance. Use the MS detector to obtain mass information for all observed peaks.
Data Interpretation:
Compare the chromatograms of the stressed samples to the control sample.
Identify and quantify the degradation products. Use the mass data to propose structures for the major degradants.[7]
Calculate the percentage degradation to determine the compound's susceptibility to each stress condition.
This systematic approach will provide a comprehensive stability profile, which is invaluable for formulation development, establishing appropriate storage conditions, and ensuring the quality of your research.[8]
References
BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog - BTC.
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
Semantic Scholar.
Royal Society of Chemistry. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing.
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
Wikipedia. Piperidine.
Pharmaceutical Technology. (2017). Early Efforts Identify Unstable APIs.
MDPI.
ResearchGate. (n.d.).
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
PubMed. (1960). Studies on fluorinated pyrimidines. IX.
ScienceDirect. (n.d.).
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
ResearchGate. (n.d.).
BioKB. (2017).
ResearchGate. (n.d.). Analysis of degradation behavior of HO· to pyridine in electrochemical process.
HELIX Chromatography. HPLC Methods for analysis of Pyridine.
handling hygroscopic nature of 2-Fluoro-4-(piperidin-4-yl)pyridine salts
Technical Support Center: Handling 2-Fluoro-4-(piperidin-4-yl)pyridine Salts Executive Summary & Scientific Rationale You are encountering handling difficulties with salts of 2-Fluoro-4-(piperidin-4-yl)pyridine . This mo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling 2-Fluoro-4-(piperidin-4-yl)pyridine Salts
Executive Summary & Scientific Rationale
You are encountering handling difficulties with salts of 2-Fluoro-4-(piperidin-4-yl)pyridine . This molecule features two nitrogen centers: a secondary amine (piperidine, pKa ~11.[1]0) and a pyridine nitrogen.[2]
The Root Cause:
The hygroscopicity you are observing is likely driven by the piperidine moiety . Secondary amine salts, particularly hydrochlorides (HCl), are notorious for high lattice energies that are easily disrupted by water molecules, leading to deliquescence (dissolving in absorbed atmospheric moisture).[1]
The "2-Fluoro" Factor:
The fluorine atom at the 2-position of the pyridine ring is strongly electron-withdrawing. This lowers the basicity of the pyridine nitrogen (pKa < 4), making it unlikely to hold a proton tightly in the presence of moisture. If you are working with a di-salt (e.g., 2HCl), the second equivalent of acid is loosely bound and "mobile," significantly increasing hygroscopicity and acidity, which accelerates degradation.[1]
Decision Matrix: Handling & Storage Workflow
The following logic flow dictates how to process your material based on its current physical state.
Figure 1: Decision matrix for processing hygroscopic piperidine salts based on physical state.[1]
Troubleshooting Guide: Symptom & Solution
Symptom
Probable Cause
Corrective Action
Weight Drift (Balance reading keeps increasing)
Rapid Moisture Uptake: The salt is absorbing water from the air faster than the balance stabilizes.
Stop weighing in open air. Use a "Difference Weighing" technique inside a capped vial or use an antistatic gun to rule out static charge. (See Protocol A)
Material turns into "Goo" or Oil
Deliquescence: The Critical Relative Humidity (CRH) of the salt is lower than your lab's humidity.
Do not heat directly. Heating a goo often causes decomposition. Dissolve in methanol/toluene and perform azeotropic distillation. (See Protocol C)
Acrid/Acidic Smell
Hydrolysis/Acid Loss: If using a di-salt (e.g., 2HCl), the pyridine-bound proton is dissociating.[1]
Check pH. If the material is acidic, wash with dry ether. Consider converting to a Mono-salt or changing the counter-ion to Fumarate or Oxalate.
Hard Caking (Solid brick)
Sintering: Slight moisture absorption followed by drying caused crystal bridging.[1]
Mechanical breaking is risky. Gently crush under an inert atmosphere (Argon bag) or recrystallize if purity is critical.
Detailed Protocols
Protocol A: The "Difference Weighing" Technique
Use this when you cannot use a glovebox but need accurate stoichiometry.
Preparation: Dry a glass vial and cap in an oven; cool in a desiccator.
Transfer: Quickly transfer an approximate amount of the salt into the vial and cap it immediately .
Weighing 1: Weigh the capped vial containing the salt (
).
Dispensing: Take the vial to your reaction vessel. Uncap, pour the salt into the reactor, and re-cap immediately .
Weighing 2: Weigh the empty (but contaminated) capped vial (
).
Calculation: Mass added =
.
Why this works: You never weigh the salt while it is exposed to air on the balance pan.
Dissolve the "oil" in a minimum amount of Methanol (to ensure it is fully in solution).
Add 10 volumes of Toluene .
Rotary evaporate the mixture. The toluene/methanol/water azeotrope will carry off the water.
Repeat the toluene addition and evaporation 2–3 times.
The product should foam up as a solid white crust.
Scrape the solid under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: Can I switch the counter-ion to reduce hygroscopicity?A: Yes. Hydrochloride (HCl) salts of piperidines are notoriously hygroscopic.
Recommendation: Try converting to the Fumarate or Oxalate salt. These organic counter-ions often pack better in the crystal lattice and are less prone to moisture uptake than inorganic halides [1].
Note: This will change the molecular weight and solubility profile (likely less soluble in water, more soluble in alcohols).
Q2: I don't have a glovebox. How do I store this long-term?A: Use the "Matryoshka" (Russian Doll) method:
Vial with salt (Teflon-lined cap).
Wrap cap with Parafilm.
Place vial inside a larger jar containing a layer of Drierite (CaSO₄) or P₂O₅ at the bottom.
Store the entire assembly in a -20°C freezer.
Critical: Allow the outer jar to warm to room temperature before opening it to prevent condensation on the inner vial.
Q3: Why does my 2-Fluoro-4-(piperidin-4-yl)pyridine salt turn yellow?A: This indicates oxidation, likely of the piperidine nitrogen or trace impurities.[1] While pure piperidine salts are stable, moisture catalyzes oxidation.[1] If the color is light yellow, it may still be usable. If dark orange/brown, repurify via recrystallization (EtOH/Et₂O) [2].[1]
References
Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for counter-ion selection to mitigate hygroscopicity).
BenchChem Technical Support. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from (General handling of piperidine derivatives).[1]
Sirotkin, V. A., et al. (2021).[1] Hygroscopic Tendencies of Substances Used as Calibrants. Analytical Chemistry. (Mechanisms of moisture uptake in amine salts).
Scientific Madness Forums. (2007).[3] Drying the water out of hygroscopic crystals. (Practical azeotropic drying protocols for amine HCl salts).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #2FP-REGIO-001
Topic: Resolving Regio-Selectivity Issues in 2-Fluoropyridine Derivatives
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2-Fluoropyridines are deceptive building blocks. While the fluorine atom provides a potent handle for
and directs ortho-lithiation, its high electronegativity and the pyridine nitrogen's lone pair create a "Regio-Matrix" of competing reactive sites (C2, C3, C6).
This guide addresses the three most common failure modes reported by our users:
Lithiation Chaos: Unintended nucleophilic attack at C2 vs. deprotonation at C3/C6.
Ambiguity: Competition between leaving groups in poly-halogenated systems.
Catalytic Interference: Preserving the C-F bond during cross-coupling.
Module 1: Lithiation & Deprotonation (The C3 vs. C6 Dilemma)
User Issue:
"I attempted to lithiate 2-fluoropyridine using n-BuLi to trap with an electrophile. I obtained a complex mixture and significant amounts of 2-butyl-pyridine. How do I selectively lithiate at C3 or C6?"
Root Cause Analysis:
Standard alkyllithiums (n-BuLi) act as nucleophiles toward 2-fluoropyridine, attacking the C2 position and displacing fluoride (
) rather than acting as bases. To achieve deprotonation, you must suppress nucleophilicity and utilize specific directing effects:
C3-Lithiation (Ortho-F): Driven by the strong inductive effect (-I) of Fluorine. Requires non-nucleophilic bases (LDA).
C6-Lithiation (Ortho-N): Driven by coordination to the Nitrogen lone pair. Requires "Superbases" or specific chelation control.
Troubleshooting Workflow
Figure 1: Decision matrix for regioselective lithiation of 2-fluoropyridine.
Standard Operating Procedures (SOPs)
Protocol A: C3-Selective Lithiation (The "LDA Standard")
Use this for introducing electrophiles adjacent to the Fluorine.
Preparation: Flame-dry a flask under Argon. Add anhydrous THF.
Base Formation: Add diisopropylamine (1.1 eq) and cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.
Why: LDA is bulky and non-nucleophilic, preventing C2 attack.
Substrate Addition: Add 2-fluoropyridine (1.0 eq) dropwise at -78°C. Stir for 1–2 hours.
Observation: The solution may turn yellow/orange.
Trapping: Add the electrophile (e.g., aldehyde, halide) at -78°C.
Validation: C3 selectivity is typically >95% due to the acidity of the C3 proton enhanced by fluorine.
Protocol B: C6-Selective Lithiation (The "Superbase Switch")
Use this for functionalizing the position adjacent to Nitrogen.
Reagent Prep: Prepare BuLi-LiDMAE in situ. Mix n-BuLi (1 eq) with 2-(dimethylamino)ethanol (1 eq) in hexane/THF at -78°C.
Alternative: Use Schlosser Base (n-BuLi + KOtBu).[1]
Mechanism: These aggregates coordinate strongly to the pyridine nitrogen, directing deprotonation to C6 via a "complex-induced proximity effect" (CIPE).
Execution: Add 2-fluoropyridine to the superbase at -78°C. Stir for 1 hour.
Note: This overrides the natural tendency of fluorine to direct to C3.
Module 2: Nucleophilic Aromatic Substitution (
)
User Issue:
"I have 2-fluoro-4-chloropyridine. I want to substitute the chlorine with an amine, but I keep displacing the fluorine at C2. Why?"
Technical Explanation:
In poly-halogenated pyridines, regioselectivity is dictated by the stability of the Meisenheimer Complex (the anionic intermediate).
C2 Attack: The negative charge can be delocalized onto the Nitrogen atom. This is highly stabilizing.
C4 Attack: The negative charge is delocalized onto carbons (C3/C5) or requires resonance structures that disrupt aromaticity more significantly.
Leaving Group Ability: Fluoride is a better leaving group than Chloride in
because the highly electronegative F stabilizes the transition state (lowers the energy of the addition step), which is usually rate-determining.
Regioselectivity Matrix
Substrate
Nucleophile
Major Product
Reason
2-F-4-Cl-Pyridine
Hard (Alkoxides, F-)
C2-Substituted
Charge control; F is a better leaving group; N-stabilization.
2-F-4-Cl-Pyridine
Soft (Thiols)
Mixture/C4
Orbital control; C4 is softer; Cl is a better leaving group for soft Nu.
2,4-Difluoropyridine
Amines
C2-Substituted
C2 is electronically activated by N-atom.
2-F-4-Cl-Pyridine
Palladium (0)
C4-Coupled
Oxidative addition prefers C-Cl bond (See Module 3).
Troubleshooting Guide
If you need to substitute C4 while keeping C2-F intact:
Switch Mechanism: Do not use
. Use Palladium-catalyzed amination (Buchwald-Hartwig). Pd(0) will oxidatively add to the C-Cl bond (weaker bond) much faster than the C-F bond.
Steric Control: If you must use
, use a bulky nucleophile. C2 is sterically more crowded than C4 (flanked by N and C3-H).
Module 3: Cross-Coupling (Chemo-Selectivity)
User Issue:
"I am trying a Suzuki coupling on 2-fluoro-5-bromopyridine. Will the fluorine survive?"
Resolution:
Yes, the C-F bond is generally inert to standard Pd(0)/Pd(II) cycles unless specific "activation" ligands are used.
Reactivity Order (Oxidative Addition):
Protocol: Use standard catalysts (e.g.,
or ) with mild bases (). The C-Br bond will react exclusively.
Risk Factor: Avoid using extremely electron-rich phosphines (like certain Buchwald ligands) at high temperatures (>120°C) if you want to preserve the Fluorine, as C-F activation can occur under forcing conditions.
References & Grounding
Lithiation Mechanisms:
Schlosser Base & Superbases: Schlosser, M. (1988).[1] "Superbases for organic synthesis". Pure and Applied Chemistry. Link
C3 vs C6 Selectivity: Gros, P., & Fort, Y. (2002). "Regioselective functionalization of pyridines using a directed metalation". Journal of the Chemical Society.[2] (Foundational work on BuLi-LiDMAE).
Nucleophilic Substitution (
):
Fluorine Activation: "Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines". J. Org.[2][3] Chem. (2014). Link
Leaving Group Hierarchy: "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine". BenchChem Protocols. Link
Computational Insight:
Regioselectivity in Dihalopyridines: WuXi AppTec QM Magic Class, Chapter 29. "Understanding the highly variable Regioselectivity in SNAr reaction". Link
Disclaimer: These protocols involve handling pyrophoric reagents (n-BuLi) and hazardous chemicals. Always perform a risk assessment before experimentation.
Technical Support Center: Crystallization of 2-Fluoro-4-(piperidin-4-yl)pyridine
Executive Summary This guide addresses the specific physicochemical challenges of crystallizing 2-Fluoro-4-(piperidin-4-yl)pyridine (CAS: 1211517-56-8 / Analogous intermediates). Due to the conformational flexibility of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the specific physicochemical challenges of crystallizing 2-Fluoro-4-(piperidin-4-yl)pyridine (CAS: 1211517-56-8 / Analogous intermediates). Due to the conformational flexibility of the piperidine ring and the basicity of the secondary amine, the free base of this molecule frequently presents as a viscous oil or low-melting solid, making direct crystallization difficult.
This support documentation focuses on salt formation (specifically Hydrochloride and Tosylate) as the primary vehicle for purification and isolation, providing protocols to reject common regioisomeric impurities and prevent "oiling out" (Liquid-Liquid Phase Separation).
Module 1: The "Oiling Out" Phenomenon
User Ticket #402: "I attempted to recrystallize the free base from EtOAc/Heptane. As I cooled the solution, it didn't crystallize; instead, a second liquid phase (oil) separated at the bottom. How do I fix this?"
Root Cause Analysis:
You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions before the system reaches the structured lattice energy required for nucleation.
Conformational Entropy: The piperidine ring exists in a chair conformation but has high rotational freedom at the C4-pyridine bond, inhibiting the ordered packing required for a stable lattice.
Basicity: The secondary amine (pKa ~10-11) is highly prone to absorbing atmospheric CO₂, forming carbamates that disrupt crystallization.
Technical Protocol: Converting to a Crystalline Salt
To enforce rigidity and increase lattice energy, you must convert the free base to a salt. The Dihydrochloride (2HCl) or Monotosylate (TsOH) forms are recommended.
Workflow: Salt Formation & Crystallization
Figure 1: Standard workflow for converting the oily free base into a stable crystalline salt.
Module 2: Solvent System Selection
User Ticket #409: "Which solvent system yields the highest purity? I am trying to remove the 3-fluoro regioisomer."
Technical Insight:
The 2-fluoro substituent is electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to the piperidine nitrogen. However, in the 2HCl salt , both nitrogens are protonated. The lattice energy difference between the 2-fluoro and 3-fluoro isomers is often small, requiring a solvent system that maximizes this thermodynamic difference.
Recommended Solvent Systems (Data Table)
Solvent System
Role
Application
Pros
Cons
Ethanol / MTBE
Crystallization
Primary Recommendation. Excellent for HCl salts.
High yield, good impurity rejection.
MTBE peroxides must be controlled.
IPA / Isopropyl Acetate
Recrystallization
Polishing step for >99.5% purity.
Slower nucleation (larger crystals).
Lower single-pass yield.
Methanol / Acetone
Dissolution
Handling highly insoluble crude salts.
High solubility.
Risk of solvate formation (check TGA).
DCM / Hexane
Precipitation
NOT RECOMMENDED.
Fast precipitation.
Traps impurities; amorphous solids likely.
Critical Protocol: The "Reslurry" Technique
If direct recrystallization fails to remove the regioisomer:
Suspend the solid in Isopropyl Acetate (IPAc) (10 volumes).
Heat to 50°C (do not dissolve completely).
Stir for 4-6 hours . This creates a thermodynamic equilibrium where the less stable isomer (impurity) dissolves, and the stable crystal (product) grows (Ostwald Ripening).
Cool to 20°C and filter.
Module 3: Impurity Profile & Rejection
User Ticket #415: "My crystals are yellow/brown even after filtration. NMR shows purity is okay, but color persists."
Root Cause:
Piperidine derivatives are susceptible to oxidation, forming N-oxides or coupling byproducts (oligomers) that are highly colored. These are often "sticky" and adsorb to the crystal surface.
Troubleshooting Guide:
Carbon Treatment:
Dissolve the salt in Methanol (MeOH) .
Add Activated Carbon (e.g., Darco G-60) at 5 wt% relative to the substrate.
Stir at 40°C for 1 hour.
Filter hot through a Celite pad.
Note: Do not use carbon with HCl salts in acetone, as it can catalyze aldol condensation of the solvent.
Anti-Solvent Crash (The "Reverse Addition" Method):
To avoid trapping colored mother liquor inclusions:
Dissolve product in minimum Methanol .
Slowly add this solution into a stirring vessel of MTBE (Antisolvent).
Why? This maintains low supersaturation and prevents rapid encapsulation of colored impurities.
Module 4: Process Scale-Up Logic
User Ticket #422: "When scaling from 1g to 100g, the filtration time increased from 1 minute to 4 hours. The filter cake is a sticky paste."
Technical Insight:
You have generated fines (particles <10 µm) due to "Crash Cooling" or excessive nucleation. At scale, heat transfer is slower, but if you added antisolvent too fast, you triggered uncontrolled nucleation.
Corrective Action (Metastable Zone Control):
Figure 2: Controlled cooling profile to prevent formation of unfilterable fines.
References & Authority
Wibaut, J. P., et al. (1958). Syntheses of 4-fluoropyridine and some of its derivatives.[1][2][3][4][5] Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on fluoropyridine stability).
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and oiling-out thermodynamics).
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on pKa matching for piperidines).
Organic Syntheses, Coll. Vol. 10. (2004).[6] Purification of heterocyclic amines via salt formation.
Vertex AI Search Results (2026). Crystallographic data for fluorinated pyridine-piperidine analogs. (See search result 1.1, 1.5 for lattice behavior of analogous structures).
Disclaimer: This guide is for research purposes. 2-Fluoro-4-(piperidin-4-yl)pyridine and its salts are potent chemical intermediates. Always review the Safety Data Sheet (SDS) regarding fluoride toxicity and pyridine exposure limits before handling.
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Fluoro-4-(piperidin-4-yl)pyridine
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-4-(piperidin-4-yl)pyridine, a key heterocyclic building block in modern drug discovery. Rather than presenting a simple data sheet, we will diss...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-4-(piperidin-4-yl)pyridine, a key heterocyclic building block in modern drug discovery. Rather than presenting a simple data sheet, we will dissect the spectrum by comparing it with structurally related analogues. This comparative methodology not only facilitates a more robust structural elucidation but also provides a deeper understanding of how subtle structural modifications influence the magnetic environment of protons. The insights and experimental data herein are curated for researchers, medicinal chemists, and analytical scientists engaged in the characterization of complex heterocyclic molecules.
The Strategic Importance of NMR in Characterizing Substituted Pyridines
In the landscape of pharmaceutical development, molecules like 2-Fluoro-4-(piperidin-4-yl)pyridine are prized for their versatile scaffolding capabilities. The precise arrangement of their constituent atoms is critical to their biological activity. ¹H NMR spectroscopy remains the cornerstone technique for confirming the identity, purity, and three-dimensional structure of these molecules in solution. However, the spectra of such compounds can be complex, with overlapping signals and second-order effects. A thorough analysis requires a foundational understanding of the spectral features of both the 2-fluoropyridine and the 4-substituted piperidine ring systems.
Predicted ¹H NMR Spectrum: A Two-System Approach
While a definitive, universally referenced spectrum for 2-Fluoro-4-(piperidin-4-yl)pyridine is not publicly cataloged, we can construct a highly accurate prediction by analyzing its two constituent spin systems. This predictive analysis is grounded in extensive empirical data from analogous structures.
Caption: Structure of 2-Fluoro-4-(piperidin-4-yl)pyridine with proton labeling.
A. The 2-Fluoropyridine System (Aromatic Region: ~6.8-8.3 ppm)
The aromatic region is defined by the three protons on the pyridine ring (H-3, H-5, and H-6). Their chemical shifts and coupling patterns are dictated by the electron-withdrawing fluorine atom and the electron-donating piperidinyl group.
H-6: This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It will appear as a doublet with a typical ortho coupling to H-5 (³JHH ≈ 5 Hz). Its chemical shift is predicted to be around 8.15-8.25 ppm .
H-5: This proton is ortho to the piperidinyl substituent and meta to the fluorine. It will be a doublet of doublets, split by H-6 (³JHH ≈ 5 Hz) and a smaller meta coupling to H-3 (⁴JHH ≈ 2 Hz). The piperidinyl group will exert a slight shielding effect. Predicted chemical shift: ~6.90-7.00 ppm .
H-3: This proton is adjacent to the fluorine atom, leading to a significant through-bond coupling (³JHF). It will also show a meta coupling to H-5. The signal is expected to be a doublet of doublets. The strong electronegativity of the fluorine atom will deshield this proton. Predicted chemical shift: ~6.80-6.90 ppm .
B. The 4-Substituted Piperidine System (Aliphatic Region: ~1.5-3.5 ppm)
The aliphatic region contains the signals from the piperidine ring protons. These signals are often complex due to chair-chair interconversion and the distinction between axial and equatorial protons.[1]
N-H Proton: This signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can typically be found between 1.5-2.5 ppm and can be confirmed by D₂O exchange.
Protons at C-2 and C-6 (α to Nitrogen): These protons are deshielded by the adjacent nitrogen atom. The equatorial protons typically appear downfield of the axial protons. Expect complex multiplets in the range of 3.0-3.3 ppm (equatorial) and 2.6-2.8 ppm (axial).
Protons at C-3 and C-5 (β to Nitrogen): These protons are generally more shielded. Expect multiplets around 1.8-2.0 ppm (equatorial) and 1.6-1.8 ppm (axial).
Proton at C-4 (γ to Nitrogen): This methine proton is deshielded by the attached pyridine ring and will appear as a complex multiplet, likely a triplet of triplets, around 2.7-2.9 ppm .
Comparative Spectral Analysis: Building Confidence Through Analogy
To substantiate our predictions, we will compare them against the known ¹H NMR data of simpler, related molecules.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
All data is for CDCl₃ solvent unless otherwise noted. Values for piperidine protons in substituted rings represent the approximate center of multiplets.
Analysis of the Pyridine Moiety
Comparing our target to 2-Fluoropyridine , we observe the characteristic upfield shift of the proton ortho to the fluorine (H-3) and the downfield shift of the proton ortho to the nitrogen (H-6).[2] The introduction of the electron-donating piperidinyl group at the 4-position is expected to cause a slight upfield (shielding) shift for the ortho (H-3, H-5) and para (H-6) protons relative to a simple 2-fluoropyridine. The fluorine atom itself introduces characteristic splitting patterns due to H-F coupling, which is a key diagnostic feature.[5]
Analysis of the Piperidine Moiety
The spectrum of unsubstituted Piperidine shows two broad regions for the α-protons (~2.79 ppm) and the β/γ-protons (~1.52 ppm).[4] When a substituent is added at the 4-position, as in 4-Phenylpiperidine , the signals become more resolved and complex.[3] The protons at C-2/C-6 and C-3/C-5 are no longer chemically equivalent, leading to separate signals for axial and equatorial positions.[1] The methine proton at C-4 is shifted downfield due to the influence of the aromatic ring, a similar effect we predict for our target molecule.
Standardized Experimental Protocol for Data Acquisition
To ensure data integrity and comparability, a standardized protocol is essential.[6]
Sample Preparation:
Accurately weigh 5-10 mg of 2-Fluoro-4-(piperidin-4-yl)pyridine.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition:
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
Tuning and Shimming: Tune the probe for ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
Acquisition Parameters:
Pulse Program: Standard 30° or 90° pulse-acquire (zg30).
Spectral Width: 0-12 ppm.
Number of Scans: 16-64, depending on concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Data Processing:
Apply an exponential window function (line broadening of 0.3 Hz).
Perform Fourier transformation.
Phase correct the spectrum manually.
Perform baseline correction.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals.
Navigating Spectral Complexities: A Logical Workflow
The analysis of complex spectra benefits from a systematic approach. Common challenges include signal overlap, especially in the aliphatic region, and peak broadening due to dynamic processes like piperidine ring flips.[1]
A Comparative Guide to the LC-MS Fragmentation Patterns of 2-Fluoro-4-(piperidin-4-yl)pyridine
Abstract This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 2-Fluoro-4-(piperidin-4-yl)pyridine, a key heterocyclic building block in modern drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 2-Fluoro-4-(piperidin-4-yl)pyridine, a key heterocyclic building block in modern drug discovery. By elucidating its characteristic fragmentation pathways, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in structural characterization, metabolite identification, and purity analysis. A comparative analysis with its non-fluorinated analog, 4-(piperidin-4-yl)pyridine, is presented to highlight the directive effects of the fluorine substituent on fragmentation. All mechanistic proposals are supported by established principles of mass spectrometry and data from analogous chemical structures.
Introduction: The Significance of Structural Elucidation
2-Fluoro-4-(piperidin-4-yl)pyridine is a valuable scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its structure, comprising a fluorinated pyridine ring linked to a piperidine moiety, presents a unique analytical challenge. Accurate characterization of this molecule and its potential metabolites is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose.[1] Electrospray ionization (ESI), a soft ionization technique, allows for the gentle generation of protonated molecular ions, minimizing in-source fragmentation and preserving the intact molecule for subsequent analysis.[2][3] The subsequent fragmentation of these precursor ions through collision-induced dissociation (CID) provides a structural fingerprint, revealing characteristic neutral losses and product ions that are essential for unambiguous identification.[4][5] This guide details a systematic approach to interpreting these fingerprints.
Proposed Analytical Workflow: A Self-Validating Protocol
To reliably analyze the fragmentation patterns, a robust LC-MS/MS method is paramount. The following protocol is designed to achieve efficient chromatographic separation and optimal ionization, forming the basis for the subsequent mass spectral interpretation.
Liquid Chromatography (LC) Parameters
The primary goal of the LC method is to separate the analyte from impurities and deliver it efficiently to the mass spectrometer.
Column: A C18 reversed-phase column (e.g., Atlantis C18, 5 µm, 3.9×100 mm) is selected for its high efficiency in retaining and separating polar and non-polar compounds.[6]
Mobile Phase:
A: 0.1% Formic Acid in Water
B: Acetonitrile (ACN) with 0.1% Formic Acid
Rationale: The use of formic acid is crucial. It serves a dual purpose: it acidifies the mobile phase to ensure the basic nitrogen atoms on the pyridine and piperidine rings are protonated, which leads to excellent peak shape by minimizing interactions with residual silanols on the column packing.[7] Furthermore, this protonation is essential for efficient ionization in positive mode ESI.
Gradient: A gradient elution from low to high organic phase (ACN) concentration ensures that compounds with a range of polarities can be eluted effectively. A typical gradient might run from 5% to 95% B over 10 minutes.
Column Temperature: 30-40 °C to ensure reproducible retention times.[8]
Mass Spectrometry (MS) Parameters
The MS parameters are optimized to generate the protonated molecule and induce information-rich fragmentation.
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.
Rationale: The presence of two basic nitrogen atoms makes 2-Fluoro-4-(piperidin-4-yl)pyridine highly amenable to protonation, resulting in a strong signal for the [M+H]⁺ ion in positive mode.[8]
MS Scan Mode:
Full Scan (MS1): A survey scan (e.g., m/z 50-500) is performed to identify the m/z of the protonated precursor ion, [M+H]⁺.
Product Ion Scan (MS/MS): The precursor ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.[4] The collision energy is optimized to produce a rich spectrum of product ions.
The logical flow of a typical LC-MS/MS experiment for structural elucidation is depicted below.
Caption: Proposed CID fragmentation pathways for protonated 2-Fluoro-4-(piperidin-4-yl)pyridine.
Pathway to Fragment A (m/z 153.09): This fragment likely arises from a retro-Diels-Alder-type fragmentation or successive cleavages within the piperidine ring, resulting in the neutral loss of ethylene (C₂H₄). This type of ring fission is a common fragmentation pattern for saturated N-heterocycles.
[8]
Pathway to Fragment B (m/z 124.06): A dominant fragmentation pathway for piperidine derivatives involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen. [8]In this case, cleavage of the C2-C3 and C4-C5 bonds of the piperidine ring can lead to the expulsion of a C₃H₆N• radical, leaving a stable charged fragment.
Pathway to Fragment C (m/z 98.04): This represents the cleavage of the C-C bond connecting the pyridine and piperidine rings. The charge is retained by the more stable, aromatic fluoropyridinyl cation. This is a characteristic fragmentation for molecules with two distinct ring systems connected by a single bond.
[9]
Comparative Analysis: The Influence of Fluorine
To understand the role of the fluorine substituent, we compare the fragmentation of our target molecule with its non-fluorinated analog, 4-(piperidin-4-yl)pyridine .
The fragmentation pathways are expected to be analogous, but the masses of the fragments containing the pyridine ring will differ by the mass difference between fluorine (18.9984 u) and hydrogen (1.0078 u). This systematic mass shift is a powerful tool for confirming the location of the fluorine atom.
Precursor Ion
Key Fragment
Proposed Structure / Origin
m/z (Fluorinated)
m/z (Non-Fluorinated)
Mass Shift (F vs H)
[M+H]⁺
-
Protonated Molecule
181.11
163.12
17.99
Fragment A
[M+H - C₂H₄]⁺
Loss of ethylene from piperidine ring
153.09
135.10
17.99
Fragment B
[M+H - C₃H₆N•]⁺
Piperidine ring cleavage
124.06
106.07
17.99
Fragment C
[M+H - C₅H₉N]⁺
Loss of piperidine moiety
98.04
80.05
17.99
Key Insights from the Comparison:
The fundamental fragmentation mechanisms, driven by the piperidine ring, remain consistent between the two compounds. The primary cleavages occur at the same bonds.
[8][11]* The fluorine atom does not appear to introduce unique primary fragmentation pathways, such as the loss of HF, under typical low-energy CID conditions. Its main role is as a "mass tag" on the pyridine ring.
The consistent mass shift of ~18 u for all fragments containing the pyridine ring provides definitive evidence that the fluorine atom is located on that ring and is not lost during the main fragmentation events.
Conclusion
The LC-MS/MS fragmentation of 2-Fluoro-4-(piperidin-4-yl)pyridine is characterized by predictable cleavages within and loss of the piperidine ring. The most diagnostic product ions are observed at m/z 153.09, 124.06, and 98.04. Comparative analysis with the non-fluorinated analog confirms that the fluorine substituent primarily acts as a mass label on the pyridine ring without fundamentally altering the fragmentation cascade. This guide provides a robust framework and foundational data for the confident identification and structural elucidation of this compound and related structures in complex analytical matrices.
References
BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
University of Victoria. (n.d.). 2.30 Electrospray Mass Spectrometry. UVic.
Jones, P. R., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry.
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information.
Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.
Ling, Y. S. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
BenchChem. (2025). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. BenchChem.
Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards.
de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
National Center for Biotechnology Information. (n.d.). 2-(Piperidin-4-yl)pyridine. PubChem.
Herath, H. M. T. B., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed.
Technical Comparison Guide: IR Spectroscopy Profiling of 2-Fluoro-4-(piperidin-4-yl)pyridine
Executive Summary: The Scaffold & The Challenge 2-Fluoro-4-(piperidin-4-yl)pyridine (CAS: 1228956-95-3 / HCl Salt: 2256060-34-9) represents a critical pharmacophore in modern drug discovery, particularly in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold & The Challenge
2-Fluoro-4-(piperidin-4-yl)pyridine (CAS: 1228956-95-3 / HCl Salt: 2256060-34-9) represents a critical pharmacophore in modern drug discovery, particularly in the synthesis of PARP inhibitors and 5-HT1F receptor agonists.[1] Its structure combines an electron-deficient 2-fluoropyridine core with a saturated piperidine ring, creating a unique spectroscopic signature.[2][1]
For process chemists, the challenge lies not just in identification, but in differentiating this intermediate from its protected precursors (Boc-derivatives) and its salt forms (HCl/Tosylate) during scale-up.[3][4][2][1] This guide provides a predictive technical analysis of its Infrared (IR) profile, comparing it against key process alternatives to establish a robust Process Analytical Technology (PAT) workflow.
Theoretical Spectral Assembly
To validate the identity of 2-Fluoro-4-(piperidin-4-yl)pyridine, we must deconstruct its vibrational modes.[1] The spectrum is a superposition of the aromatic pyridine system and the aliphatic piperidine ring.[4]
Often obscured but confirms secondary amine.[4][2]
Expert Insight: The C-F stretching vibration is the "fingerprint" of this molecule.[4] On a 2-substituted pyridine, this band typically appears as a sharp, intense peak between 1150–1250
, significantly higher in frequency than a C-Cl stretch (typically 1000–1090 ).[1]
Comparative Analysis: Process Control & Alternatives
This section compares the target molecule against its two most common "alternatives" in a laboratory setting: its Boc-protected precursor (synthesis monitoring) and its HCl Salt form (formulation).[3][4]
Context: The final step in synthesizing this intermediate often involves cleaving a tert-butoxycarbonyl (Boc) group.[3][4] IR is the fastest method to confirm reaction completion.[4][2]
HCl Salt: Exhibits a "Broad Ammonium Band" .[4][2] The protonation of the piperidine nitrogen creates a wide, complex absorption band spanning 2400 – 3000
, often overlapping the C-H stretches.[3][4][2] This is the definitive marker that the salt formation was successful.[4][2]
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this "Self-Validating" protocol designed for hygroscopic fluorinated amines.
Methodology
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Why Diamond? Fluorinated compounds are chemically stable, but the amine moiety can etch softer crystals like ZnSe over time.[3][4][2]
Sample Prep:
Liquids (Free Base): Place 1 drop directly on the crystal.[4] Cover with a volatile cap to prevent evaporation/carbonation.[4][2]
Solids (HCl Salt): Clamp with high pressure to ensure optical contact.[4][2]
Validation Step (The "C-F Check"):
Before accepting the spectrum, zoom into the 1000–1300
Pass Criteria: You must see a distinct, sharp band (C-F).[3][4][2] If this region is obscured or weak, the sample contact is poor, or the material is not the fluorinated analog.[3][4][2]
Visualization: QC Decision Workflow
The following diagram illustrates the logical flow for using IR spectroscopy as a decision-making tool during the synthesis and isolation of 2-Fluoro-4-(piperidin-4-yl)pyridine.
Figure 1: Decision logic for IR-based monitoring of 2-Fluoro-4-(piperidin-4-yl)pyridine synthesis, distinguishing reaction completion and solid-state form.
References
National Institute of Standards and Technology (NIST). 2-Fluoropyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][2][5]
[Link]
National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum.[3][4][2] NIST Chemistry WebBook, SRD 69.[3][4][2][5]
[Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. (Reference for N-H stretch/wag assignments).
[Link]
A Senior Application Scientist's Guide to Bioisosteric Replacement: Pyridine vs. 2-Fluoro-4-(piperidin-4-yl)pyridine
In modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and desirable pharmacokinetic profiles.[1][2] Bioisosterism, the practice of substituting mo...
Author: BenchChem Technical Support Team. Date: February 2026
In modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and desirable pharmacokinetic profiles.[1][2] Bioisosterism, the practice of substituting molecular fragments with others of similar physical and chemical properties, is a powerful tool in this endeavor.[3][4][5] This guide provides an in-depth comparison of the classic pyridine ring, a common scaffold in CNS-active compounds, with its bioisostere, 2-fluoro-4-(piperidin-4-yl)pyridine. We will explore the causal mechanisms behind the changes in physicochemical and metabolic properties, supported by experimental data and detailed protocols for validation.
The choice of the 2-fluoro-4-(piperidin-4-yl)pyridine moiety is a deliberate, multi-faceted strategy designed to address several common liabilities of pyridine-based scaffolds simultaneously. This is not merely a substitution but an engineered solution targeting basicity, metabolic stability, and three-dimensional complexity.
The Role of 2-Fluoro Substitution: The introduction of a fluorine atom at the 2-position of the pyridine ring is a well-established tactic in medicinal chemistry.[6][7] Its primary purpose is to modulate the electronic properties of the ring. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which has two critical consequences:
Lowering Basicity (pKa): The electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, making its lone pair of electrons less available for protonation.[8] This reduction in pKa can be crucial for mitigating off-target effects, such as hERG channel inhibition, and can fine-tune the ionization state of the molecule at physiological pH, impacting cell permeability and target engagement.
Enhancing Metabolic Stability: The pyridine ring is often susceptible to cytochrome P450 (CYP)-mediated oxidation.[9] The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond.[10] Placing the fluorine at the 2-position effectively shields a primary site of metabolic attack, increasing the compound's half-life.[9][11]
The Role of 4-(Piperidin-4-yl) Substitution: The piperidine moiety introduces several advantageous features:
Introduction of a Second Basic Center: The piperidine nitrogen provides a distinct basic center, typically with a higher pKa than the fluorinated pyridine. This allows for tailored salt formation and can be a critical interaction point with the biological target. Modulating this basicity can also influence properties like P-glycoprotein (P-gp) efflux.[12]
Increased Three-Dimensionality: Moving from a flat aromatic system to a scaffold incorporating a saturated piperidine ring increases the molecule's three-dimensional character. This can lead to improved binding selectivity and potency by allowing for more specific and complex interactions within the target's binding pocket.
Vector for Further Modification: The piperidine ring serves as a versatile anchor point for further structural modifications to explore the surrounding chemical space of the binding pocket.
Comparative Physicochemical and Pharmacokinetic Data
The following tables summarize the expected shifts in key properties when replacing a model pyridine-containing compound with its 2-fluoro-4-(piperidin-4-yl)pyridine bioisostere. The data is illustrative, representing typical results from the experimental protocols described later in this guide.
The large, relatively nonpolar piperidinyl group generally increases lipophilicity, though this is highly dependent on the rest of the molecule.
Polar Surface Area (PSA)
12.9 Ų
~38.8 Ų
The addition of the second nitrogen and its associated hydrogen atom in the piperidine ring increases the polar surface area.
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Parameter
Parent Pyridine Scaffold
2-Fluoro-4-(piperidin-4-yl)pyridine Bioisostere
Causality of Change
Half-Life (t½, min)
25
> 60
Fluorine at the 2-position blocks a common site of CYP-mediated oxidative metabolism, increasing metabolic stability.[9][11]
Intrinsic Clearance (Clint, µL/min/mg)
55.4
< 11.6
Reduced metabolic turnover directly leads to a lower intrinsic clearance rate, predicting lower hepatic clearance in vivo.[11][14]
Visualizing the Bioisosteric Transformation and Experimental Workflow
To fully appreciate the strategic rationale, we can visualize the structural changes and the process for their evaluation.
Caption: Structural comparison of a pyridine core and its bioisostere.
Caption: Workflow for the comparative evaluation of bioisosteres.
Detailed Experimental Protocols
The trustworthiness of a comparative analysis hinges on robust and reproducible experimental design.[1] The following protocols are self-validating systems for comparing the parent pyridine compound and its bioisostere.
Protocol 1: pKa Determination by Potentiometric Titration
This method measures pKa by monitoring pH changes during titration with an acid or base, providing a thermodynamic constant independent of concentration.[15][16]
A. Materials & Instrumentation:
Calibrated pH meter and electrode (e.g., Sirius T3)
Autotitrator
Magnetic stirrer and stir bar
Nitrogen gas line
Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (for maintaining ionic strength), degassed deionized water.
Test Compounds: Parent Pyridine and Bioisostere (1 mM solutions).
B. Step-by-Step Methodology:
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[16]
Sample Preparation: Prepare a 20 mL solution of the test compound at 1 mM concentration in deionized water containing 0.15 M KCl.
Inert Atmosphere: Place the sample vessel on the magnetic stirrer, immerse the pH electrode, and purge the solution with nitrogen gas to displace dissolved CO2.[16]
Titration:
For basic compounds, titrate the solution with 0.1 M HCl.
Add the titrant in small, precise increments (e.g., 0.02 mL).
Record the pH reading after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[16][17] This can be determined from the inflection point of the first derivative of the curve.
Protocol 2: LogD Determination at pH 7.4 (Shake-Flask Method)
This protocol measures the distribution of a compound between an organic (n-octanol) and an aqueous phase at a physiological pH, providing a key indicator of lipophilicity and membrane permeability.
A. Materials & Instrumentation:
n-Octanol (pre-saturated with buffer)
Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)
Vials with Teflon-lined caps
Vortex mixer and shaker
Centrifuge
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
B. Step-by-Step Methodology:
Phase Preparation: Mix equal volumes of n-octanol and pH 7.4 buffer in a separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate overnight. This ensures mutual saturation of the phases.
Compound Preparation: Prepare a stock solution of each test compound (Parent and Bioisostere) in a suitable solvent (e.g., DMSO) at 10 mM.
Partitioning:
In a vial, add 1 mL of the pre-saturated pH 7.4 buffer and 1 mL of the pre-saturated n-octanol.
Spike with a small volume (e.g., 10 µL) of the 10 mM compound stock solution to achieve a final concentration of ~100 µM.
Cap the vial tightly and vortex for 2 minutes.
Place on a shaker for 1 hour at room temperature to ensure equilibrium is reached.
Phase Separation: Centrifuge the vials at 2000 x g for 15 minutes to achieve complete separation of the two phases.
Quantification:
Carefully remove an aliquot from both the top (n-octanol) and bottom (aqueous buffer) layers.
Determine the concentration of the compound in each phase ([Organic] and [Aqueous]) using a pre-established calibration curve on the analytical instrument.
Calculation: Calculate LogD using the formula: LogD = log10 ([Organic] / [Aqueous]).
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines a compound's susceptibility to Phase I metabolism by measuring its rate of disappearance when incubated with HLMs, which are rich in CYP enzymes.[14][18][19]
A. Materials & Instrumentation:
Pooled Human Liver Microsomes (e.g., from BioIVT)
Phosphate buffer (0.1 M, pH 7.4)
NADPH regenerating system (Cofactor)
Incubator/water bath at 37°C
Acetonitrile (ACN) with an internal standard (for reaction termination)
96-well plates
LC-MS/MS for analysis
B. Step-by-Step Methodology:
Reagent Preparation:
Thaw the HLMs at 37°C and dilute in phosphate buffer to a working concentration of 1 mg/mL.[20] Keep on ice.
Prepare the test compounds (Parent and Bioisostere) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) at a starting concentration of 1 µM in buffer.[19][21]
Incubation Setup:
In a 96-well plate, add the HLM solution to wells for each time point (e.g., 0, 5, 15, 30, 45 minutes).[21]
Include a set of wells for a "-NADPH" control at the final time point to measure non-enzymatic degradation.
Pre-incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Start the reaction by adding the NADPH cofactor solution to all wells except the "-NADPH" controls. The 0-minute time point is terminated immediately after adding NADPH.
Time Course & Termination:
Incubate the plate at 37°C.
At each designated time point, terminate the reaction by adding a 2:1 volume of cold ACN containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
Sample Processing & Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Quantify the remaining parent compound at each time point by monitoring its peak area relative to the internal standard.[14]
Data Analysis:
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
The bioisosteric replacement of a simple pyridine ring with a 2-fluoro-4-(piperidin-4-yl)pyridine moiety is a sophisticated strategy in drug design. It is not a simple substitution but a targeted molecular engineering approach to concurrently modulate basicity, block metabolic hotspots, and introduce favorable three-dimensional architecture. The fluorine atom acts as a metabolic shield and an electronic modulator, while the piperidinyl group provides a distinct basic handle and structural complexity. This guide provides the scientific rationale and the validated experimental framework necessary for researchers to confidently employ and evaluate this powerful bioisosteric strategy in their drug development programs.
References
A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review.
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review.
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBio. Available at: [Link]
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]
A Guide To Log P and Pka Measurements and Their Use. Scribd. Available at: [Link]
2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Apolloscientific. Available at: [Link]
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available at: [Link]
Cyprotex pKa and LogP Fact Sheet. Evotec. Available at: [Link]
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors. ResearchGate. Available at: [Link]
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]
Pyridine - Wikipedia. Wikipedia. Available at: [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available at: [Link]
Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. ScienceDirect. Available at: [Link]
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. Discover Chemistry. Available at: [Link]
Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. Available at: [Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
A Comparative Guide to Quality Control Specifications for 2-Fluoro-4-(piperidin-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. The compound 2-Fluoro-4-(pipe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. The compound 2-Fluoro-4-(piperidin-4-yl)pyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and impurity profile can significantly impact the efficacy, safety, and manufacturability of the final drug substance. This guide provides an in-depth comparison of quality control (QC) specifications for 2-Fluoro-4-(piperidin-4-yl)pyridine, offering insights into best practices and the scientific rationale behind them, grounded in internationally recognized standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]
The Criticality of Stringent Quality Control
As a "defined intermediate" in many synthetic pathways, the quality of 2-Fluoro-4-(piperidin-4-yl)pyridine is a critical quality attribute (CQA) that directly influences the final API.[1] Inconsistent quality can lead to issues with process reproducibility, the formation of undesirable impurities, and ultimately, compromise patient safety. Regulatory bodies increasingly expect manufacturers to have robust and well-documented control strategies for such intermediates, in line with Good Manufacturing Practice (GMP) principles outlined in guidelines like ICH Q7 and Q11.[1][2][3]
Core Quality Control Specifications: A Comparative Overview
A comprehensive quality control strategy for 2-Fluoro-4-(piperidin-4-yl)pyridine should encompass a range of analytical tests to ensure its identity, purity, and overall quality. The following table outlines a typical set of specifications, comparing a standard research-grade material with a more stringently controlled GMP-grade intermediate suitable for clinical and commercial manufacturing.
Parameter
Test Method
Standard Research Grade Acceptance Criteria
GMP Grade Acceptance Criteria
Rationale
Appearance
Visual Inspection
White to off-white solid
White to off-white crystalline solid
Ensures consistency and flags potential gross contamination or degradation.
Identity
¹H NMR, ¹⁹F NMR, Mass Spectrometry
Conforms to structure
Conforms to reference standard
Confirms the chemical structure and identity of the compound. ¹⁹F NMR is particularly crucial for fluorinated compounds.[4]
Purity (by HPLC)
HPLC-UV
≥ 98.0%
≥ 99.5%
Quantifies the amount of the desired compound and is a primary indicator of overall quality. Higher purity is required for GMP-grade materials to minimize downstream impurities.
Individual Impurity (by HPLC)
HPLC-UV
≤ 0.5%
≤ 0.10%
Controls specific known and unknown impurities. The tighter limit for GMP grade is in line with ICH Q3A guidelines for impurities in new drug substances.[5]
Water Content
Karl Fischer Titration
≤ 0.5%
≤ 0.2%
Water can affect the stability and reactivity of the intermediate in subsequent synthetic steps.
Residual Solvents
GC-HS
Meets ICH Q3C limits
Meets ICH Q3C limits for Class 2 or 3 solvents
Ensures that solvents used in the manufacturing process are removed to levels that are safe for the final drug product.
Sulphated Ash
Gravimetric
≤ 0.2%
≤ 0.1%
Measures the amount of inorganic impurities.
Understanding Potential Impurities
A critical aspect of quality control is the identification and control of impurities. For 2-Fluoro-4-(piperidin-4-yl)pyridine, potential impurities can arise from starting materials, by-products of the reaction, or degradation. Common synthetic routes for fluorinated pyridines, such as nucleophilic aromatic substitution or the Balz-Schiemann reaction, can introduce specific impurities.[6][7][8]
Potential Process-Related Impurities:
Isomeric Impurities: Incomplete regioselectivity during synthesis could lead to isomers, such as 3-Fluoro-4-(piperidin-4-yl)pyridine.
Unreacted Starting Materials: For example, residual 2,4-difluoropyridine or piperidin-4-one.
By-products: Depending on the synthetic route, by-products from side reactions may be present.
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.
A thorough understanding of the synthetic process is crucial for developing analytical methods that can effectively separate and quantify these potential impurities.
Experimental Protocols: A Closer Look at HPLC Purity Determination
The determination of purity by High-Performance Liquid Chromatography (HPLC) is a cornerstone of quality control for pharmaceutical intermediates. Below is a detailed, representative protocol for the analysis of 2-Fluoro-4-(piperidin-4-yl)pyridine.
Objective: To determine the purity of 2-Fluoro-4-(piperidin-4-yl)pyridine and quantify any impurities by area percentage using a validated reversed-phase HPLC method.
Instrumentation and Materials:
High-Performance Liquid Chromatograph with UV detector
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (or other suitable modifier)
2-Fluoro-4-(piperidin-4-yl)pyridine reference standard and sample
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-Fluoro-4-(piperidin-4-yl)pyridine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2-Fluoro-4-(piperidin-4-yl)pyridine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the diluent (blank) to ensure no interfering peaks are present.
Inject the standard solution six times to establish system suitability (e.g., RSD of peak area ≤ 2.0%).
Inject the sample solution in duplicate.
Process the chromatograms and calculate the area percentage of the main peak and any impurities.
Method Validation:
This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[9][10][11]
Visualizing the Quality Control Workflow
A well-defined workflow ensures that all necessary quality checks are performed systematically. The following diagram illustrates a typical QC process for a batch of 2-Fluoro-4-(piperidin-4-yl)pyridine.
Caption: A typical quality control workflow for a pharmaceutical intermediate.
The Interconnectivity of Quality Control Tests
The various analytical tests in a quality control specification are not independent but rather form a cohesive, self-validating system. This diagram illustrates the logical relationships between these tests.
Caption: Logical relationships between different quality control tests.
Conclusion
The quality control of 2-Fluoro-4-(piperidin-4-yl)pyridine is a multi-faceted process that relies on a deep understanding of analytical chemistry, synthetic processes, and regulatory expectations. By implementing a robust set of specifications and validated analytical methods, researchers and manufacturers can ensure the consistency and quality of this critical intermediate, thereby contributing to the development of safe and effective medicines. This guide serves as a foundational resource for establishing such a quality control framework, emphasizing the importance of a scientific, risk-based approach.
References
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28).
Selection and justification of starting materials: new Questions and Answers to ICH Q11 published. (2016, December 7). ECA Academy.
Q11 Step 5 development and manufacture of drug substances – questions and answers. (2017, September 1). European Medicines Agency.
NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine Notes.
2-Fluoro pyridine, 98%, COA, Certificate of Analysis, 372-48-5, F 1477. (n.d.). Ottokemi.
ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological). (n.d.). European Medicines Agency (EMA).
ICH Q11 Q&As - Training on Selection and Justification of Starting Materials. (2019, June 25). YouTube.
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.).
Fluorine NMR. (n.d.).
Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
Sigma-Aldrich COA for Pyridine 33553. (2006, March 3). Scribd.
is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. (n.d.). Organic Syntheses Procedure.
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
CERTIFICATE OF ANALYSIS Name of the Sample : Pyridine for Synthesis Batch No. : 227323 Date of Mfg. (n.d.). Techno PharmChem.
Certificate of analysis. (n.d.). Thermo Fisher Scientific.
Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office.
Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2012, November 15). INIS-IAEA.
Comparative Guide: Commercial Sources of 2-Fluoro-4-(piperidin-4-yl)pyridine
CAS: 1138217-84-1 (Free Base) | CAS: 2256060-34-9 (HCl Salt) Executive Summary 2-Fluoro-4-(piperidin-4-yl)pyridine is a critical heterocyclic building block used primarily in the development of kinase inhibitors and GPCR...
2-Fluoro-4-(piperidin-4-yl)pyridine is a critical heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands. The fluorine atom at the C2 position of the pyridine ring serves two vital medicinal chemistry functions: it modulates the pKa of the pyridine nitrogen (reducing basicity compared to the non-fluorinated analog) and blocks metabolic oxidation at the susceptible C2 position.
The Core Problem: Commercial sources for this intermediate vary significantly in synthetic origin. Vendors utilizing catalytic hydrogenation of pyridine precursors often introduce hydrodefluorinated impurities (des-fluoro analogs) that are difficult to separate. Conversely, vendors using Suzuki cross-coupling often leave residual palladium (Pd) and boronic acid byproducts.
Recommendation: For GMP or late-stage SAR (Structure-Activity Relationship) campaigns, prioritize the Dihydrochloride (2HCl) salt form derived via the Suzuki route. It offers superior crystallinity, hygroscopic stability, and a lower risk of des-fluoro contamination compared to the free base.
Chemical Profile & Critical Quality Attributes (CQA)
Property
Specification
Relevance to Drug Discovery
Chemical Name
2-Fluoro-4-(piperidin-4-yl)pyridine
Target Molecule
CAS (Free Base)
1138217-84-1
Often an oil/gum; prone to oxidation.
CAS (HCl Salt)
2256060-34-9
Stable solid; preferred for storage/weighing.
Molecular Weight
180.22 (Free Base) / 253.14 (2HCl)
Stoichiometry calculations.
ClogP
~1.2
Moderate lipophilicity.
Key Impurity A
4-(Piperidin-4-yl)pyridine (Des-fluoro)
CRITICAL: Mimics the product but alters metabolic stability and pKa. Hard to remove via standard silica chromatography.
Key Impurity B
Palladium (Pd)
CRITICAL: Poison for downstream hydrogenation steps.
Comparative Analysis of Commercial Sources
This analysis categorizes suppliers based on their synthetic methodology and quality assurance protocols.
Pros: High fidelity of the Fluorine substituent; low risk of des-fluoro impurity.
Cons: Higher cost per gram; potential for trace Pd (requires scavenging).
Tier 2: Bulk Aggregators / Re-sellers
Source Method: Variable (often re-packaged from various synthesis labs).
Purity: Claims >95%, but often includes water weight or inorganic salts.
Form: Often Free Base (viscous oil).
Pros: Low cost.
Cons: High batch-to-batch variability. Free base absorbs CO2 from air to form carbonates.
Tier 3: Custom Synthesis (Hydrogenation Route)
Source Method: Partial reduction of 2-Fluoro-4,4'-bipyridine.
Purity: Variable.
Risk:High risk of hydrodefluorination. The conditions required to reduce the pyridine ring often strip the fluorine atom, leading to mixtures of 5-10% des-fluoro impurity.
Decision Logic for Sourcing
Figure 1: Decision matrix for selecting a vendor based on the stage of drug development.
Synthetic Origins & Impurity Profiling
Understanding how the vendor made the compound allows you to predict the impurities.
Route A: Suzuki Cross-Coupling (Preferred)
This route couples a 2-fluoro-4-halopyridine with a protected piperidine boronate.
Advantage: The C-F bond is stable under standard Suzuki conditions.
Impurity: Residual Boronic Acid and Palladium.
Route B: Pyridine Hydrogenation (High Risk)
This route reduces a bipyridine precursor.
Disadvantage: C-F bonds on pyridines are labile under catalytic hydrogenation (Pd/C, H2). This leads to the "Des-Fluoro" impurity (2-H-pyridine).
Detection: These two compounds (Fluoro vs. Des-Fluoro) co-elute on standard C18 HPLC gradients.
Figure 2: Synthetic pathways showing the origin of the critical des-fluoro impurity in hydrogenation routes.
Experimental Protocols
Protocol 1: Analytical QC (Differentiation of F vs H)
Standard LC-MS often fails to separate the Des-Fluoro impurity (M-18) if the gradient is too fast. Use this focused protocol.
Column: Waters XSelect CSH C18 (Fluoro-phenyl columns also work well for selectivity).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Hold 5% B for 1 min, ramp to 30% B over 15 mins. (Slow ramp is crucial).
Detection: UV at 254 nm and MS (ESI+).
Acceptance Criteria:
Target Mass: [M+H]+ = 181.1 (Free base).
Impurity Mass: [M+H]+ = 163.1 (Des-Fluoro).
19F NMR (Essential): Run in DMSO-d6. Look for a singlet around -70 ppm (depending on reference). If you see a second peak or significant baseline noise, reject the batch.
Protocol 2: Functional Stress Test (SNAr Reactivity)
If the fluorine is present, it should be displaceable by strong nucleophiles (SNAr), whereas the des-fluoro impurity is inert. This confirms the "active" content.
Dissolve 50 mg of the commercial sample in 1 mL DMSO.
Add 2.0 equivalents of Morpholine.
Heat to 100°C for 2 hours.
Analyze by LC-MS.
Result: The 2-Fluoro peak should disappear, replaced by the 2-Morpholino adduct ([M+H]+ ~ 248).
Failure Mode: If a peak remains at the original retention time with mass 163 (Des-Fluoro), the vendor sold you a mixture.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394868, 2-Fluoro-4-(piperidin-4-yl)pyridine. Retrieved from [Link]
Glorius, F., et al. (2019).[2] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. (Demonstrates the risk of hydrodefluorination during hydrogenation). Retrieved from [Link]
Organic Syntheses. (2017). Synthesis of 2-Fluoro-4-substituted pyridines. (General methodology for fluoropyridine handling). Retrieved from [Link]
Navigating the Safe Handling of 2-Fluoro-4-(piperidin-4-yl)pyridine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 2-Fluoro-4-(piperidin-4-yl)pyridine. Adherence to these procedures is critical to mitigate risks and ensu...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 2-Fluoro-4-(piperidin-4-yl)pyridine. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, 2-Fluoro-4-(piperidin-4-yl)pyridine is anticipated to present the following hazards:
Skin and Eye Irritation: Direct contact may cause significant irritation or burns.[1][2]
Respiratory Tract Irritation: Inhalation of dust or vapors can lead to respiratory discomfort and irritation.[1][3]
Flammability: As with many organic compounds, there is a potential for flammability, especially in the presence of an ignition source.[1][3]
Toxicity: Harmful if swallowed or absorbed through the skin.[4]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the minimum required PPE for handling 2-Fluoro-4-(piperidin-4-yl)pyridine.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles with side shields or a full-face shield.[1][3]
Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection
- Gloves: Butyl rubber or nitrile gloves. Inspect for tears or degradation before each use and change immediately upon contamination.[5] - Lab Coat: A flame-resistant lab coat, fully buttoned.
Prevents skin contact which can lead to irritation and absorption of the chemical. Butyl rubber and nitrile offer good chemical resistance to pyridine-based compounds.
Respiratory Protection
- Work in a certified chemical fume hood. - If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is required.
Minimizes the inhalation of potentially harmful vapors or dust.
Safe Handling and Operational Plan
A systematic approach to handling 2-Fluoro-4-(piperidin-4-yl)pyridine is crucial for maintaining a safe laboratory environment.
Preparation and Weighing
Designated Area: All handling of solid 2-Fluoro-4-(piperidin-4-yl)pyridine should be conducted in a designated area within a certified chemical fume hood.[6]
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
Weighing: Use a balance inside the fume hood. Handle the compound with care to avoid generating dust. Use a spatula for transfers.
Container Sealing: Keep the primary container tightly sealed when not in use.
Dissolution and Reaction Setup
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon).
Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.
Temperature Control: If the reaction is exothermic, ensure adequate cooling is in place before starting.
Monitoring: Monitor the reaction from outside the fume hood whenever possible.
Post-Reaction Work-up and Purification
Quenching: Quench reactive reagents carefully within the fume hood.
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
Minor Spill (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5]
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill (outside a fume hood):
Evacuate the laboratory immediately.
Alert your institution's emergency response team.
Prevent entry to the contaminated area.
First Aid:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Waste Disposal Plan
All waste containing 2-Fluoro-4-(piperidin-4-yl)pyridine must be treated as hazardous waste.
Waste Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Irritant").
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[6]
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not pour any waste down the drain.[5]
Workflow Visualization
The following diagram illustrates the key decision points and actions for safely handling 2-Fluoro-4-(piperidin-4-yl)pyridine.
Caption: Decision workflow for safe handling of 2-Fluoro-4-(piperidin-4-yl)pyridine.
References
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved from [Link]
Standard Operating Procedure for Pyridine - Washington State University. (n.d.). Retrieved from [Link]
Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Retrieved from [Link]
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]